Telacebec targets the essential cytochrome bc1 complex (also known as the bcc:aa₃ complex) in the oxidative phosphorylation pathway of Mycobacterium tuberculosis [1] [2] [3].
The drug specifically binds to the QcrB subunit of the cytochrome bc1 complex. This binding inhibits the electron transport chain, which is crucial for generating the proton motive force needed by ATP synthase to produce cellular energy (ATP). By depleting intracellular ATP, Telacebec causes bacterial cell death [1] [2]. Key molecular interactions for stabilizing Telacebec in its binding site include hydrogen bonds between the drug's functional groups and the amino acid residues Tyr164, Thr313, and Glu314 of QcrB. An additional interaction with the His375 residue of the QcrA subunit further stabilizes binding and may help reduce the development of resistance [1].
This mechanism is distinct from, yet synergistic with, that of bedaquiline, which inhibits ATP synthase itself [2]. Preclinical studies show that complete inhibition of the respiratory chain and full bactericidal activity can be achieved by concurrently inhibiting the cytochrome bd branch, a parallel respiratory pathway, alongside Telacebec treatment [4] [3].
The following diagram illustrates this mechanism and a key experimental finding regarding combination strategies.
The potent activity of Telacebec is supported by key experiments:
Clinical development has shown that Telacebec is well-tolerated and has favorable pharmacokinetic properties.
Key pharmacokinetic parameters from clinical studies are summarized below. Telacebec has high oral bioavailability, a long half-life supporting once-daily dosing, and its absorption is significantly enhanced when taken with food [1] [5] [6].
| Parameter | Findings |
|---|---|
| Oral Bioavailability | High (e.g., 90.7% in a mouse model) [1] |
| Time to Peak (Tmax) | 2.0 to 3.5 hours (fasted); delayed with a high-fat meal [1] [6] |
| Half-life (t½) | Approximately 23.4 hours (supports once-daily dosing) [4] |
| Food Effect | A high-fat meal increased maximum plasma concentration (Cmax) significantly (geometric mean ratio of 3.93) [6] |
| Metabolism | Very low; telacebec is the primary circulating entity with no significant metabolites [5] |
| Dose Proportionality | Area Under the Curve (AUC) was approximately proportional to the administered dose (10-800 mg) [6] |
The ditosylate salt form of Telacebec is a key aspect of its development into a viable medicine.
Research into Telacebec is expanding beyond pulmonary TB.
| Trial Aspect | Findings |
|---|---|
| Trial Design | Randomized, open-label trial in 64 newly-diagnosed, smear-positive patients with drug-susceptible pulmonary tuberculosis [1] [2]. |
| Treatment Groups | Telacebec (100 mg, 200 mg, or 300 mg) once daily vs. standard RHZE regimen (rifampin, isoniazid, pyrazinamide, and ethambutol) as control, administered for 14 days [1] [2]. |
| Primary Efficacy (Bactericidal Activity) | • Dose-dependent reduction in sputum bacterial load [2]. • Telacebec 300 mg vs. Control: Mean daily change in log CFU: 0.097 ± 0.050 vs. 0.200 ± 0.073; Reduction in time to culture positivity (TTP): 3.738 ± 2.747 hours vs. 6.853 ± 1.194 hours over 14 days [2]. | | Safety & Tolerability | Well tolerated across all doses; low adverse event rates with no serious adverse events attributed to Telacebec [2]. | | Pharmacokinetics | Exhibited dose-proportional pharmacokinetics [2]. |
Telacebec is a first-in-class imidazopyridine amide that targets the cytochrome bcc complex (also known as CIII in the CIII₂CIV₂ supercomplex), a key component of the mycobacterial electron transport chain [3] [4] [5]. By inhibiting this complex, Telacebec disrupts menaquinol oxidation and oxidative phosphorylation, effectively blocking energy (ATP) production in Mycobacterium tuberculosis [3] [5].
The following diagram illustrates Telacebec's target and the synergistic killing strategy involving cytochrome bd inhibition.
Telacebec inhibits the CIII₂CIV₂ supercomplex. Combining it with a cytochrome bd inhibitor leads to a bactericidal effect by completely disrupting energy production [6].
A significant challenge with Telacebec monotherapy is its bacteriostatic effect; it stops bacterial growth but does not kill the bacteria efficiently [6]. Research shows this is because the bacteria can reroute their respiration through an alternative terminal oxidase, cytochrome *bd* [6] [3].
The promising Phase 2a results support the further development of Telacebec. Future steps include longer trials in combination with other anti-TB agents to validate its potential for shorter, more effective treatment regimens, particularly for drug-resistant TB [5] [2]. Furthermore, due to its mechanism of action, Telacebec is also being explored for treating other mycobacterial diseases, such as Buruli ulcer and leprosy [2].
| Study Focus | Bacterial Strain | Key Findings on Telacebec (T) | Citation |
|---|---|---|---|
| Combination Regimens | M. tuberculosis HN878 (Lineage 2) | Highly bactericidal; contributed synergistically in combinations with a diarylquinoline (DARQ, e.g., bedaquiline) and clofazimine (CFZ). | [1] |
| Combination Regimens | M. tuberculosis H37Rv (Reference) | Effective, but an antagonistic effect was observed when combined with CFZ in this strain. | [1] |
| Monotherapy Potency | M. tuberculosis (Multiple) | Effective in a mouse model at a dose less than 1 mg/kg, showcasing high potency. | [2] |
| Mechanism Insight | M. leprae (Related Pathogen) | Monotherapy activity comparable to standard multidrug therapy, highlighting vulnerability of pathogens without cytochrome bd oxidase. | [3] |
The efficacy data in the table above is primarily generated using established, standardized murine models of TB infection. The core methodology is consistent, though specific details like treatment duration can vary by study objective.
Telacebec targets the cytochrome bc1:aa3 complex (Complex III) in the mycobacterial electron transport chain, halting respiration and energy production [1] [2]. This mechanism is visually summarized in the diagram below.
Telacebec inhibits the electron transport chain, blocking energy production.
The experimental workflow for evaluating drug efficacy integrates this mechanism with the protocols described, from model setup to final analysis.
Key steps for assessing drug efficacy in a murine TB model.
Telacebec belongs to the imidazopyridine amide class and is a highly potent, selective inhibitor of the Mycobacterium tuberculosis cytochrome bc1 complex (also known as QcrB) [1] [2] [3].
The following diagram illustrates how Telacebec inhibits the electron transport chain.
Figure 1: Telacebec inhibits the CIII₂CIV₂ supercomplex, blocking electron transfer and energy production.
The table below summarizes key quantitative data on Telacebec's antimycobacterial activity and pharmacokinetic parameters.
| Parameter | Value / Result | Experimental Context / Conditions |
|---|---|---|
| In Vitro Activity (MIC₅₀) | 2.7 nM [1] | Against M. tuberculosis H37Rv in culture broth medium. |
| Intracellular Activity (MIC₅₀) | 0.28 nM [1] | Against M. tuberculosis H37Rv inside macrophages. |
| In Vivo Efficacy | < 1 mg/kg [1] | Dose showing efficacy in a murine TB model. |
| Biochemical IC₅₀ | ~1-10 nM (estimated) | Inhibits menaquinol:oxygen oxidoreductase activity of purified M. smegmatis CIII₂CIV₂ [4]. |
| Plasma Half-Life (Mouse) | 23.4 hours [1] | Compatible with once-daily dosing. |
| Oral Bioavailability (Mouse) | 90% [1] | Indicates excellent absorption. |
Here are detailed methodologies for key experiments used to characterize Telacebec's mechanism of action.
This protocol determines the minimum inhibitory concentration (MIC) of Telacebec against M. tuberculosis [1].
This assay uses inverted membrane vesicles (IMVs) to directly study ETC inhibition and distinguish it from other mechanisms [5].
This method visualizes the drug-protein interaction at near-atomic resolution [4].
Telacebec represents a significant advancement in the therapeutic arsenal against mycobacterial infections. Its defined mechanism of action, exceptional potency, and potential for combination regimens position it as a key candidate for shortening treatment duration and combating drug-resistant tuberculosis and other mycobacterial diseases.
Telacebec (Q203) is a midazopyridine amide compound that targets the cytochrome bcc complex (Complex III) of the mycobacterial electron transport chain (ETC) [1] [2].
The diagram below illustrates the mechanism and consequences of Telacebec binding to its target.
Diagram 1: Telacebec inhibits the cytochrome bcc complex, disrupting energy production.
High-resolution cryo-electron microscopy (cryo-EM) structures have elucidated how Telacebec binds to the QcrB subunit.
Table 1: Key Structural Insights from Cryo-EM Analysis [1]
| Aspect | Detail |
|---|---|
| Complex Studied | M. tuberculosis cytochrome bcc (alone and in complex) |
| Resolution | 2.67 Å (with Q203/Telacebec) |
| Binding Site | Quinol-binding (Qp) site of the QcrB subunit |
| Key Interactions | Hydrogen bonds with side chains of QcrBThr313 and QcrBGlu314 |
| Residue Conservation | Residues are conserved across pathogenic mycobacteria, suggesting potential for broad-spectrum drugs |
Evidence supports Telacebec's activity against tuberculosis and other mycobacterial infections.
Table 2: Evidence for Telacebec Efficacy Across Mycobacterial Diseases
| Disease / Model | Model Type | Key Finding | Significance |
|---|---|---|---|
| Tuberculosis (M. tuberculosis) | Phase 2 Clinical Trial (NCT03563599) | Completed Phase 2 trials for TB treatment [1]. | Positioned as a promising clinical candidate for TB, including MDR-TB [4]. |
| Buruli Ulcer (M. ulcerans) | Phase 2 Clinical Trial | Phase 2 proof-of-concept study initiated (July 2024); preliminary results expected in 2025 [2]. | Potential to cut treatment duration by more than half compared to current dual antibiotic therapy [2]. |
| Leprosy (M. leprae) | Mouse Footpad Model | Telacebec monotherapy showed bactericidal activity comparable to standard Multi-Drug Therapy (MDT) [3]. | Highlights potential for new, shorter leprosy regimens; all combinations with other ETC drugs were effective except with clofazimine (CFZ), suggesting antagonism [3]. |
Telacebec is currently in Phase 2 clinical trials for tuberculosis [1] [2]. Its development is notable for targeting a pathway (OXPHOS) that is crucial for both replicating and dormant bacilli, supporting its potential use in shorter treatment regimens [4] [1].
The following diagram outlines the key methodological steps from the leprosy study that demonstrated Telacebec's efficacy [3].
Diagram 2: Key steps from the mouse footpad model used to evaluate Telacebec.
The table below summarizes the quantitative data on Q203 potency from key studies.
| MIC₅₀ Value (nM) | Experimental Context & Notes | Source Citation |
|---|---|---|
| 1.5 nM | Growth inhibition assay; Mean value reported for H37Rv among several clinical isolates. | [1] |
| 10 nM | Growth inhibition assay; MIC decreased to 1.25 nM when combined with a cytochrome bd inhibitor. | [2] |
| Low nanomolar range | In vitro activity in cultured broth medium and inside macrophages. | [3] |
Q203 inhibits the cytochrome bc₁:aa₃ complex, a key branch of the mycobacterial electron transport chain (ETC) essential for energy production [4] [1] [3]. M. tuberculosis possesses a flexible ETC with a second, alternative terminal oxidase called cytochrome bd. When the cytochrome bc₁:aa₃ complex is inhibited by Q203, the bacterium can reroute electrons through the cytochrome bd oxidase to maintain respiration and viability, which explains the bacteriostatic nature of Q203 when used alone [4] [1] [5]. The following diagram illustrates this pathway and the site of Q203 inhibition.
Diagram of Q203 inhibiting the cytochrome bc₁:aa₃ complex in the M. tuberculosis electron transport chain.
The potency of Q203 is typically established through a combination of biochemical and whole-cell assays.
Q203, now known as Telacebec, has progressed to clinical trials. A Phase 1b study demonstrated that multiple oral doses up to 320 mg daily for 14 days were safe and well-tolerated in healthy adult subjects, achieving plasma exposures consistent with its potent MIC [3]. The primary therapeutic strategy involves combination therapy, as Q203 is bacteriostatic when used alone but shows synergistic bactericidal activity when combined with other agents that target the ETC, such as bedaquiline (BDQ) or inhibitors of the alternative cytochrome bd oxidase [4] [2] [1]. Furthermore, host immunity can influence efficacy; the acidic environment within IFNγ-activated macrophages inhibits the cytochrome bc₁:aa₃ complex, making the bacterium more dependent on the cytochrome bd oxidase and thereby increasing its susceptibility to Q203 [5].
Telacebec is a first-in-class antimycobacterial agent that exerts its effect by inhibiting the cytochrome bc1 complex (CIII) within the mycobacterial electron transport chain (ETC) [1] [2]. Its binding disrupts oxidative phosphorylation, ultimately preventing ATP synthesis.
The diagram below illustrates Telacebec's specific target in the mycobacterial electron transport chain.
Telacebec inhibits CIII₂CIV₂, blocking respiration and ATP synthesis.
The following tables summarize key quantitative data on Telacebec's potency and its clinical pharmacokinetics.
Table 1: In Vitro and Preclinical Potency of Telacebec
| Parameter | Value | Context / Model | Source |
|---|---|---|---|
| MIC against *M. tuberculosis* | Low nanomolar range | In vitro against drug-sensitive and MDR/XDR clinical isolates | [5] |
| In Vivo Efficacy (Murine TB Model) | < 1 mg/kg | Effective dose for reducing bacterial load | [5] |
| Enzymatic Inhibition (IC₅₀) | ~1.6 nM | Inhibits menaquinol:oxygen oxidoreductase activity of purified M. smegmatis CIII₂CIV₂ | [2] |
| Efficacy against *M. leprae* | Single 10 mg/kg dose comparable to standard MDT | Bactericidal activity in mouse footpad model | [6] [7] |
Table 2: Human Pharmacokinetics from a Phase 1A Clinical Trial [5]
| Parameter | Value (100 mg dose, fasted) | Note |
|---|---|---|
| Tₘₐₓ | 2.0 to 3.5 hours | Time to max plasma concentration |
| AUC | Dose-proportional from 10 mg to 800 mg | Area under the plasma concentration-time curve |
| Food Effect (Cₘₐₓ) | 3.93x increase (Geometric Mean Ratio) | High-fat meal significantly increases exposure |
| Food Effect (Tₘₐₓ) | Delayed to 4.5 hours | Slower absorption with food |
| Safety & Tolerability | Well tolerated, no significant or serious AEs | Single oral doses from 10 mg to 800 mg |
To support research and validation efforts, here are the methodologies for core experiments characterizing Telacebec's pharmacodynamics.
1. Protocol: CIII₂CIV₂ Supercomplex Enzyme Activity and Inhibition Assay [2]
2. Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5]
3. Protocol: In Vivo Efficacy in a Murine Model of Tuberculosis [8] [5]
The unique pharmacodynamics of Telacebec present specific opportunities and considerations for regimen design.
Q203 targets the menaquinol oxidation site (QP site) of the CIII₂ (cytochrome bc1) component within the CIII₂CIV₂ supercomplex. Inhibition at this site prevents electron transfer and proton motive force generation, halting ATP synthesis [1].
The diagram below illustrates the electron transport chain and Q203 inhibition mechanism.
Q203 inhibits menaquinol oxidation at the CIII₂ Qp site, blocking electron transfer to CIV₂ and oxygen reduction [1].
The tables below summarize key quantitative data for Q203 and its analogue JNJ-2901, including inhibitory concentrations (IC50, MIC) and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of Q203 and JNJ-2901 [1] [2]
| Measurement | Organism/System | Inhibitor | Value | Notes / Context |
|---|---|---|---|---|
| MIC50 | M. tuberculosis H37Rv-ΔcydAB | JNJ-2901 | 2.5 ± 0.1 nM | Cytochrome bd knockout strain [2] |
| MIC50 | M. tuberculosis H37Rv-ΔcydAB | Q203 | 2.0 ± 0.1 nM | Cytochrome bd knockout strain [2] |
| IC50 (O₂ Consumption) | M. smegmatis membranes | Q203 | ~20 nM | Inhibition of electron transfer [1] [2] |
| IC50 (O₂ Consumption) | M. smegmatis membranes | JNJ-2901 | 89 ± 54 nM | Wild-type strain [2] |
| IC50 (O₂ Consumption) | M. smegmatis ΔcydAB membranes | JNJ-2901 | 60 ± 26 nM | Cytochrome bd knockout strain [2] |
Table 2: In Vivo Efficacy and Enzymatic Inhibition [2]
| Parameter | Organism/System | Inhibitor | Result | Notes / Context |
|---|---|---|---|---|
| In Vivo Efficacy (Acute) | Mouse model (M. tuberculosis H37Rv-ΔcydAB) | JNJ-2901 | 3.6-log CFU reduction | 10 mg/kg dose, 2-week treatment [2] |
| In Vivo Efficacy (Chronic) | Mouse model (M. tuberculosis H37Rv-ΔcydAB) | JNJ-2901 | 4.0-log CFU reduction | 10 mg/kg dose, 8-week treatment [2] |
| Enzymatic Inhibition | Purified M. smegmatis CIII₂CIV₂ | Q203 | Nanomolar range | Inhibition of MQH₂:O₂ oxidoreductase activity [1] |
Several key methodologies are used to study Q203 inhibition, ranging from whole-cell assays to functional studies on isolated components.
Table 3: Summary of Key Experimental Assays
| Assay Type | Principle | Key Readout | Application with Q203 |
|---|---|---|---|
| Whole-Cell Respiration [3] | Extracellular flux technology measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. | OCR, ECAR | Showed Q203 increases Mtb respiration as cells re-route electron flow via cytochrome bd [3]. |
| Membrane Vesicle Acidification [4] | Fluorescence quenching of ACMA dye in inverted membrane vesicles (IMVs) during succinate-driven proton pumping by the ETC. | Fluorescence Quenching | Q203 (an ETC inhibitor) prevents succinate-driven acidification but not ATP-driven acidification [4]. |
| Enzymatic Activity on Purified SC [1] | Directly measures the menaquinol:oxygen oxidoreductase activity of purified CIII₂CIV₂ supercomplex. | Enzyme Activity | Confirmed Q203 inhibits the purified supercomplex at concentrations matching cellular IC50s [1]. |
| Cryo-EM Structural Analysis [1] | Determines high-resolution 3D structures of the CIII₂CIV₂ supercomplex in apo and inhibitor-bound states. | Protein-Ligand Density | Revealed atomic details of Q203 binding pocket and mechanism of menaquinol oxidation blockade [1]. |
The experimental workflow for profiling oxidative phosphorylation inhibitors is summarized below.
A workflow for profiling OXPHOS inhibitors progresses from cellular phenotyping to mechanistic studies [1] [3] [4].
Telacebec (Q203) is a first-in-class antibacterial agent that targets the energy metabolism of Mycobacterium tuberculosis [1]. Its specific target is the cytochrome bc1 complex (also known as complex III), which is part of the essential CIII₂CIV₂ respiratory supercomplex (also referred to as cytochrome bcc:aa₃) in mycobacteria [2] [3].
Telacebec inhibits the CIII₂CIV₂ supercomplex, disrupting electron transfer and energy production. Created based on information from [2] [3].
Telacebec demonstrates potent activity against Mycobacterium tuberculosis and other mycobacterial pathogens in preclinical models.
The table below summarizes key quantitative efficacy data from preclinical studies.
| Pathogen / Model | Experimental System | Result / Efficacy Metric | Citation |
|---|---|---|---|
| M. tuberculosis (Drug-sensitive) | Culture broth medium (H37Rv) | MIC₅₀ = 2.7 nM | [4] |
| M. tuberculosis (MDR/XDR clinical isolates) | In vitro culture | Growth inhibition in the low nanomolar range | [4] |
| M. tuberculosis (Acute infection) | Mouse model (BALB/c) | Efficacy at < 1 mg/kg body weight | [4] |
| M. leprae (THAI53 strain) | Mouse footpad model (proportional bactericidal method) | Monotherapy activity comparable to standard MDT; single 10 mg/kg dose | [6] |
| M. leprae (in combination) | Mouse footpad model (TCB + Clofazimine) | Antagonism observed (2 mice remained positive) | [6] |
| M. tuberculosis (CytBd-KO strain) | Acute mouse model (JNJ-2901 analog) | 4-log reduction in bacterial burden | [3] |
Telacebec has shown favorable pharmacokinetic and safety profiles in early clinical trials, supporting its further development.
For reproducibility, here are the methodologies from two pivotal studies.
Mouse Footpad Model for M. leprae Bactericidal Activity [6]
Cryo-EM Analysis of Telacebec Binding [2]
Telacebec represents one of the few new classes of anti-tuberculosis compounds in decades with proven activity in humans [1] [3]. Its potential extends beyond tuberculosis.
Q203 (also known as telacebec) represents a promising clinical candidate from the imidazopyridine amide class of antibiotics with demonstrated antituberculosis activity in humans. This compound targets the cytochrome bcc complex (Complex III, CIII) within the branched electron transport chain of Mycobacterium tuberculosis, disrupting bacterial energy metabolism and leading to bacteriostatic activity [1] [2]. Q203 has shown potent activity against M. tuberculosis in both in vitro and in vivo models, with minimum inhibitory concentrations (MIC) in the nanomolar range, making it an attractive candidate for therapeutic development against drug-resistant tuberculosis [1]. The molecular mechanism of Q203 involves binding to the QcrB subunit of the CIII complex within the CIII₂CIV₂ respiratory supercomplex, thereby preventing menaquinol oxidation and disrupting electron flow essential for aerobic respiration [2]. This inhibition depletes cellular energy production and ultimately leads to bacterial growth arrest.
Understanding Q203's activity in macrophage infection models is crucial because macrophages serve as the primary intracellular niche for M. tuberculosis during infection. These host-pathogen systems better reflect the complex biological environment encountered during human tuberculosis than axenic bacterial cultures, incorporating critical factors such as phagosomal maturation, immune modulation, and antibiotic penetration into intracellular compartments [3]. The protocols outlined in this document provide standardized methodologies for evaluating Q203 efficacy in relevant macrophage infection models, enabling researchers to assess both direct antibacterial effects and potential impacts on host-pathogen interactions.
Q203 exerts its antimycobacterial activity through specific inhibition of the cytochrome bcc complex (CIII, Complex III) in the electron transport chain. Structural studies using cryo-electron microscopy have revealed that Q203 binds to the QcrB subunit of the CIII complex within the CIII₂CIV₂ respiratory supercomplex, preventing menaquinol oxidation by blocking menaquinol binding modes [2]. The imidazopyridine moiety and A-benzene ring of Q203 form most protein-inhibitor contacts within the binding pocket. This targeted inhibition disrupts electron transfer through the cytochrome bcc branch of the mycobacterial respiratory chain, ultimately impairing the proton motive force required for ATP synthesis [1].
Mycobacterium tuberculosis possesses a branched electron transport chain with significant flexibility, allowing it to potentially reroute electron flow when specific components are inhibited. When the cytochrome bcc complex is blocked by Q203, mycobacteria can partially compensate by upregulating the alternative cytochrome bd branch, which serves as a bypass mechanism [4]. This respiratory flexibility explains why Q203 typically exhibits bacteriostatic rather than bactericidal activity against M. tuberculosis in standard in vitro assays. However, when cytochrome bd is genetically deleted or chemically inhibited, Q203 gains potent bactericidal activity, highlighting the importance of targeting both respiratory branches for complete growth inhibition [1].
The following diagram illustrates Q203's target within the mycobacterial electron transport chain and the compensatory bacterial responses:
Figure 1: Mechanism of Q203 action in mycobacterial electron transport chain. Q203 binds to the QcrB subunit of the CIII₂CIV₂ supercomplex, inhibiting electron transfer from menaquinol to oxygen and disrupting proton motive force generation. Mycobacteria can partially compensate by upregulating cytochrome bd expression, explaining the bacteriostatic phenotype of Q203 alone.
The choice of macrophage model significantly influences experimental outcomes when evaluating Q203 efficacy. Different macrophage types exhibit distinct metabolic and immune responses to M. tuberculosis infection, which can modulate antibiotic activity [5] [6]. Primary macrophages more closely resemble in vivo conditions but show greater donor-to-donor variability, while immortalized cell lines offer better reproducibility and genetic manipulability. The table below compares the commonly used macrophage models for Q203 evaluation:
Table 1: Comparison of Macrophage Models for Q203 Evaluation
| Macrophage Type | Advantages | Limitations | Optimal Use Cases |
|---|
| Bone Marrow-Derived Macrophages (BMDMs) | • Closely mimic tissue macrophages • Metabolic responsiveness • Genetic manipulation possible | • Time-consuming differentiation (7 days) • Donor variability in primary cells • Requires M-CSF supplementation | • Studies of immunometabolism • Genetic knockout models • Host-directed therapy evaluations | | Alveolar Macrophages | • Physiological relevance for TB • Native tissue environment • Appropriate receptor expression | • Technically challenging isolation • Lower cell yields • Limited expansion capability | • Early infection mechanisms • Pulmonary immunity studies • Host-pathogen interactions | | THP-1 Human Monocyte Cell Line | • High reproducibility • Easy maintenance and scaling • Genetic manipulation possible • PMA differentiation standardizable | • Cancer cell line artifacts • Altered metabolism compared to primary cells • Requires differentiation (4-5 days) | • High-throughput screening • siRNA/CRISPR screens • Human-specific pathway analysis | | RAW 264.7 Mouse Macrophage Line | • Rapid growth and easy culture • No differentiation required • Consistent responsiveness | • Species differences from human • Altered phagosomal maturation • Transformed cell characteristics | • Preliminary screening • Mouse model correlate studies • Mechanistic studies with replication |
Macrophages exist on a spectrum of activation states, primarily categorized as proinflammatory (M1) or anti-inflammatory (M2) phenotypes, which significantly influence their antimicrobial responses and metabolic configurations [6]. When exposed to Th1 cytokines such as IFN-γ, TNF-α, or bacterial products like LPS, macrophages polarize toward the M1 phenotype, characterized by upregulated glycolysis and enhanced proinflammatory cytokine production [6]. By contrast, M2 macrophages, induced by Th2 cytokines (IL-4, IL-10, IL-13), preferentially utilize oxidative phosphorylation and exhibit immunoregulatory functions [6].
The polarization state of macrophages can impact Q203 efficacy through several mechanisms. M1 macrophages demonstrate enhanced bactericidal activity but may create a stressful environment that induces bacterial persistence mechanisms. Additionally, the metabolic reprogramming of infected macrophages appears to be similar across different M. tuberculosis clinical isolates, regardless of their ability to induce IL-1β, suggesting that core host metabolic responses to infection remain consistent [5]. However, maximum IL-1β production by infected macrophages depends on both host glycolytic shifts and metabolically active bacteria, highlighting the interconnection between host and bacterial metabolism in determining infection outcomes [5].
The following diagram outlines the complete experimental workflow for macrophage infection and Q203 treatment:
Figure 2: Experimental workflow for macrophage infection with M. tuberculosis and Q203 treatment. The process involves macrophage differentiation, bacterial preparation, infection, drug treatment, and subsequent analysis phases.
The protocol for generating BMDMs follows established methodologies with specific considerations for infection studies [5]:
Proper preparation of the bacterial inoculum is critical for reproducible infection:
Accurate assessment of bacterial viability within macrophages is essential for determining Q203 efficacy. The table below compares common methods for quantifying bacterial load in macrophage infection models:
Table 2: Methods for Quantifying Bacterial Load in Macrophage Infection Models
| Method | Principle | Sensitivity | Time Requirement | Advantages | Limitations |
|---|
| Colony Forming Units (CFU) | Serial dilution and plating on 7H11 agar | 100-200 bacteria | 3-4 weeks incubation | • Gold standard • Direct viability measure • No special equipment | • Labor intensive • Slow results • Only detects culturable bacteria | | Luciferase Reporter Assays | Bacterial expression of lux operon produces bioluminescence | ~1,000 bacteria | Minutes to hours | • Rapid quantification • High-throughput compatible • Real-time monitoring | • Requires engineered strains • Signal depends on metabolic state • Equipment cost | | Fluorescence Reporter Assays | GFP/RFP expression by bacterial reporters | ~1,000 bacteria | Minutes to hours | • Enables spatial resolution • Compatible with microscopy • Flow cytometry applications | • Requires engineered strains • Autofluorescence interference • Signal not directly proportional to number | | Microscopy-Based Enumeration | Acid-fast staining or fluorescence detection | Visual detection limit | Hours to days | • Visual confirmation • Spatial information • Single-cell resolution | • Subjective counting • Labor intensive • Lower throughput |
For CFU enumeration, lyse infected macrophages at designated time points (e.g., 0, 24, 72, 120 hours post-treatment) using 0.1% Triton X-100 in sterile water. Perform serial dilutions in PBS containing 0.05% Tyloxapol and plate onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate plates at 37°C for 3-4 weeks before counting colonies [5] [3].
Evaluation of macrophage responses provides important context for Q203 activity:
The Dictyostelium discoideum–Mycobacterium marinum (Dd-Mm) host-pathogen system serves as a powerful alternative model for studying mycobacterial infections and evaluating compound efficacy [3]. This model offers several advantages:
M. marinum shares key virulence strategies with M. tuberculosis, including the ability to arrest phagosomal maturation, making it physiologically relevant for therapeutic screening [3].
This system enables differentiation between direct antibacterial activity and host-directed effects, as mutant strains of both host and pathogen can be readily incorporated into the screening workflow.
Several factors require careful consideration when designing Q203 macrophage infection experiments:
When interpreting Q203 efficacy data from macrophage infection models:
The complex interplay between host immunity, bacterial adaptation, and antibiotic activity in macrophage infection models provides valuable insights that complement traditional axenic susceptibility testing, ultimately contributing to more predictive assessment of therapeutic potential.
Q203 (telacebec) is an imidazopyridine amide compound that represents a promising clinical-stage therapeutic for mycobacterial infections, including tuberculosis and Buruli ulcer. With the molecular formula C₂₉H₂₈ClF₃N₄O₂ and a molecular weight of 557.01 g/mol, this compound exhibits exceptional potency against Mycobacterium tuberculosis H37Rv, demonstrating a MIC₅₀ value of 2.7 nM in culture broth medium [1]. Q203 specifically targets the cytochrome bcc complex (also known as the cytochrome bc₁:aa₃ complex), a critical component of the mycobacterial respiratory chain that is essential for energy metabolism through oxidative phosphorylation [2] [3]. This molecular target differs from other anti-tuberculosis drugs such as bedaquiline (which targets ATP synthase), making Q203 a valuable addition to the anti-mycobacterial arsenal.
The mechanism of action involves precise inhibition of the cytochrome bcc complex, specifically binding to the QcrB subunit, which effectively disrupts electron transport in the bacterial respiratory chain [3]. This disruption leads to impaired oxygen consumption, collapse of the proton motive force, and ultimately depletion of cellular ATP levels [4]. While Q203 exhibits bacteriostatic activity against M. tuberculosis in standard assays, it demonstrates concentration-dependent bactericidal activity against mycobacterial strains that lack functional cytochrome bd, an alternative terminal oxidase that serves as a bypass respiratory pathway [3] [4]. This differential activity based on bacterial respiratory configuration highlights the importance of understanding the specific mycobacterial strain characteristics when evaluating Q203 efficacy.
Q203 demonstrates a broad spectrum of potency across various mycobacterial species, with significant variation in susceptibility patterns largely dictated by the presence or absence of alternative terminal oxidases in the bacterial respiratory chain. The following table summarizes the key MIC values reported against different mycobacterial strains:
Table 1: Q203 MIC Values Against Various Mycobacterial Strains
| Bacterial Strain | MIC Value | Experimental Conditions | Notes | Reference |
|---|---|---|---|---|
| M. tuberculosis H37Rv | 2.7 nM (MIC₅₀) | Culture broth medium | Reference strain | [1] |
| M. tuberculosis H37Rv | 0.28 nM (MIC₅₀) | Inside macrophages | Intracellular activity | [1] |
| M. tuberculosis H37Rv | 10 nM (MIC₉₀) | Standard culture conditions | Comparable to clinical isolates | [2] [3] |
| M. tuberculosis H37Rv bd-KO | 1.25 nM | Cytochrome bd knockout | Enhanced susceptibility | [3] |
| M. tuberculosis H37Rv + aurachin D | 1.25 nM | With cytochrome bd inhibitor (25 μM) | Chemical inhibition of cytochrome bd | [3] |
| M. smegmatis wild-type | >50 μM | Standard culture conditions | Naturally resistant | [2] [3] |
| M. smegmatis bd-KO | 2.5 μM (MIC₉₀) | Cytochrome bd knockout | Partial sensitization | [2] |
| M. ulcerans (classical) | <1 nM (MIC₅₀) | African/Australian isolates | Bactericidal activity | [4] |
| M. ulcerans (ancestral) | 4-8 nM (MIC₅₀) | Japanese isolates | Functional cytochrome bd present | [4] |
The differential susceptibility patterns observed across mycobacterial species reveal important insights into respiratory flexibility among these pathogens. M. smegmatis exhibits natural resistance to Q203 (MIC >50 μM), which can be partially reversed by genetic deletion of cytochrome bd, reducing the MIC to 2.5 μM [2] [3]. This contrasts sharply with classical lineage M. ulcerans strains from Africa and Australia, which demonstrate exquisite sensitivity to Q203 (MIC <1 nM) due to a nonsense mutation (W231X) in the cydA gene that renders cytochrome bd nonfunctional [4]. The susceptibility of M. tuberculosis falls between these extremes, with MIC values typically in the low nanomolar range, but showing remarkable strain-dependent variability based on cytochrome bd expression and functionality.
The broth microdilution method represents the gold standard for determining minimum inhibitory concentrations of Q203 against mycobacterial strains. This standardized protocol enables researchers to obtain reproducible, quantitative data on compound potency under controlled laboratory conditions. The following workflow outlines the key steps in this process:
Figure 1: Workflow for broth microdilution MIC determination of Q203
Preparation of Q203 stock solution: Dissolve Q203 in DMSO to prepare a concentrated stock solution (typically 1-10 mM). Aliquot and store at -20°C to -80°C for long-term stability. The purity of the compound should be verified by certificate of analysis, with 99.40% purity being acceptable for susceptibility testing [1].
Preparation of 2× working solution: Dilute the stock solution in culture medium to create a 2× working solution at the highest desired test concentration (e.g., 20 nM if testing up to 10 nM final concentration). Ensure that the DMSO concentration is kept constant across all dilutions and does not exceed 1% (v/v) in the final assay, as higher concentrations may affect bacterial viability [5].
Serial dilution in microtiter plate: Dispense 100 μL of sterile medium into all wells of a 96-well plate. Add 100 μL of the 2× working solution to the first column (wells A1-H1). Using a multichannel pipette, mix thoroughly and transfer 100 μL from column 1 to column 2, creating a twofold dilution series. Continue this serial dilution through column 10, discarding 100 μL from column 10 rather than transferring to column 11. Column 11 serves as the growth control (bacteria without drug), while column 12 serves as the sterility control (medium only) [5].
Bacterial inoculum preparation: Harvest late-log phase mycobacterial cultures and adjust the turbidity to match a McFarland 0.5 standard (approximately 1-5×10⁸ CFU/mL). Further dilute this suspension in medium to achieve the target inoculum density of 10⁴-10⁵ CFU/mL for the assay [5] [6].
Inoculation of plate: Add 100 μL of the standardized bacterial suspension to wells in columns 1-11. Add 100 μL of sterile medium to column 12 (sterility control). The final volume in each well should be 200 μL, with Q203 concentrations representing half of those in the initial 2× working solution due to the 1:1 dilution with bacterial suspension [5].
Incubation: Seal plates with breathable membrane or place in a humidified container to prevent evaporation. Incubate at 37°C with appropriate humidity for 5-7 days for slow-growing mycobacteria like M. tuberculosis or 2-3 days for faster-growing species like M. smegmatis [6].
Assessment of bacterial growth: After incubation, assess growth inhibition visually or spectrophotometrically by measuring optical density at 600 nm. For metabolic endpoint determination, add 20 μL of resazurin solution (0.02% w/v) to each well and incubate for an additional 24-48 hours. A change from blue to pink indicates metabolic activity and thus bacterial growth [4].
MIC determination: The MIC is defined as the lowest concentration of Q203 that prevents more than 90% of bacterial growth (MIC₉₀) compared to the drug-free control well [5] [6]. For Q203, this typically corresponds to complete visual inhibition of growth or absence of resazurin conversion.
The efficacy of Q203 is significantly influenced by the presence of alternative respiratory pathways in mycobacteria, particularly the cytochrome bd terminal oxidase. This alternative oxidase serves as a bypass mechanism when the cytochrome bcc complex is inhibited, allowing electrons to flow directly from menaquinol to oxygen without proton pumping [2] [3]. In M. tuberculosis, genetic or chemical inhibition of cytochrome bd dramatically increases susceptibility to Q203, reducing MIC values from approximately 10 nM to 1.25 nM [3]. This enhancement occurs because simultaneous targeting of both respiratory branches completely disrupts electron transport, leading to bactericidal effects rather than the bacteriostatic activity observed with Q203 alone.
Research applications should therefore include assessment of cytochrome bd status when evaluating Q203 against novel mycobacterial strains. This can be achieved through:
The addition of aurachin D (25 μg/mL), a known cytochrome bd inhibitor, to Q203 treatment regimens converts the compound from bacteriostatic to bactericidal against M. tuberculosis and reduces bacterial counts by >2 log₁₀ units in kill kinetics experiments [3]. This combination approach represents a promising strategy for enhancing Q203 efficacy in clinical applications.
The antibacterial activity profile of Q203 varies significantly depending on the target mycobacterial species and their respiratory configuration. Against classical M. ulcerans strains that lack functional cytochrome bd, Q203 exhibits concentration-dependent bactericidal activity at low nanomolar concentrations [4]. In contrast, against M. tuberculosis with intact cytochrome bd expression, Q203 primarily demonstrates bacteriostatic activity even at concentrations 200-300× MIC [3]. This differential activity has profound implications for treatment duration and potential combination therapies in clinical applications.
Beyond standard broth microdilution, several specialized assay formats provide additional insights into Q203 activity under more physiologically relevant conditions:
Table 2: Advanced Research Applications for Q203 Evaluation
| Application | Methodology | Key Insights | Utility |
|---|---|---|---|
| Intracellular MIC | Infection of macrophages followed by Q203 treatment and bacterial enumeration | MIC₅₀ of 0.28 nM against intramacrophage M. tuberculosis [1] | Models efficacy in host environment |
| Time-kill kinetics | Periodic sampling and plating for CFU enumeration over 7-21 days | Determines bactericidal vs. bacteriostatic activity [3] | Pharmacodynamic profiling |
| Respiratory inhibition | Oxygen consumption rate measurement in inverted membrane vesicles | IC₅₀ of ~20 nM for target engagement [3] | Target validation and MOA studies |
| ATP depletion assays | Quantification of cellular ATP levels after Q203 treatment | IC₅₀ of 670 pM in cytochrome bd-deficient strains [4] | Metabolic impact assessment |
Given the potential for synergistic interactions between Q203 and other anti-mycobacterial agents, combination therapy studies represent an important research application:
Checkerboard assay format: Prepare serial dilutions of Q203 along one axis of a microtiter plate and serial dilutions of the companion drug along the other axis. This creates a matrix with all possible combinations of concentrations.
Inoculation and incubation: Add standardized bacterial suspension to all wells and incubate under appropriate conditions.
Fractional Inhibitory Concentration (FIC) calculation:
Interpretation: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism.
Particularly promising combinations include Q203 with cytochrome bd inhibitors like aurachin D [3] or with bedaquiline, which targets a different component of the energy metabolism pathway (ATP synthase) [4].
Q203 represents a promising addition to the anti-mycobacterial drug development pipeline, with exceptional potency against M. tuberculosis and specific M. ulcerans strains. Accurate determination of MIC values requires careful attention to methodological details, including proper compound solubilization, standardized inoculum preparation, and appropriate endpoint determination. Researchers should consider the critical influence of cytochrome bd expression on Q203 activity and incorporate appropriate controls and complementary assays to fully characterize compound efficacy. The protocols and applications described herein provide a comprehensive framework for evaluating this promising compound in both basic research and drug development contexts.
Telacebec (also known as Q203) is a first-in-class drug that targets the cytochrome bc1:aa3 complex (also known as the cytochrome bcc:aa3 complex), a terminal oxidase in the mycobacterial electron transport chain (ETC) [1] [2]. By inhibiting this complex, Telacebec disrupts the proton motive force essential for powering ATP synthesis, ultimately leading to bacterial cell death [1] [2]. Its potent activity has been demonstrated in both tuberculosis mouse models and a phase 2a clinical trial [2].
The following diagram illustrates how Telacebec disrupts the electron transport chain to deplete ATP.
The table below summarizes quantitative data from studies investigating the effects of targeting the electron transport chain, providing a reference for expected outcomes in ATP-related assays.
| Parameter / Observation | Description / Value | Context & Strain | Source |
|---|---|---|---|
| ATP Detection Assay | BactTiter-Glo | Used for general MTB detection; linear correlation between RLU and CFU/mL. | [3] |
| Telacebec MIC (H37Rv) | >8 µg/L (>16 nM) | Reference lab strain less susceptible due to cytochrome bd. | [4] |
| Telacebec MIC (H37Rv-ΔcydAB) | ~2.5 nM | Strain lacking cytochrome bd is highly sensitive. | [4] |
| JNJ-2901 (Telacebec analog) MIC | ≤0.5 µg/L (≤1 nM) | Against 18 clinical MDR-TB strains. | [4] |
| Oxygen Consumption IC50 | ~60-90 nM | In isolated membranes from M. smegmatis. | [4] |
| Synergy with other drugs | Varies by strain | Highly bactericidal with DARQ (e.g., Bedaquiline) and Clofazimine against HN878; antagonistic with Clofazimine against H37Rv and in a leprosy model. | [1] [2] [5] |
While a specific protocol for Telacebec is not available, you can adapt a general ATP bioluminescence assay based on the referenced methods. The workflow below outlines the key stages of such an experiment.
To implement this workflow, follow these core steps derived from the general ATP bioluminescence assay for M. tuberculosis [3]:
Telacebec (Q203) represents a promising therapeutic agent in the global fight against tuberculosis, particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. As a first-in-class imidazopyridine amide (IPA), Telacebec inhibits the mycobacterial respiratory supercomplex composed of complexes III and IV (CIII₂CIV₂), thereby disrupting the energy metabolism of Mycobacterium tuberculosis through interference with the oxidative phosphorylation pathway [1]. This novel mechanism of action distinguishes it from other anti-tuberculosis agents and underscores the importance of reliable bioanalytical methods for its quantification in biological matrices.
The development of robust bioanalytical methods for Telacebec quantification is essential for several aspects of drug development and clinical application. Therapeutic Drug Monitoring (TDM) requires accurate measurement of plasma concentrations to ensure optimal dosing, particularly in critically ill patients or those with complex comorbidities. Additionally, pharmacokinetic studies during drug development phases depend on precise and sensitive analytical methods to establish exposure-response relationships and determine appropriate dosing regimens [2]. The method detailed in this application note has been optimized to address the specific chemical properties of Telacebec, providing researchers with a validated approach for quantifying this compound in human plasma across the concentration ranges observed in clinical settings.
The LC-MS/MS method described herein for the quantification of Telacebec in human plasma offers several significant advantages that make it particularly suitable for both research and clinical applications:
High Sensitivity: The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) sufficient to detect Telacebec at clinically relevant concentrations, enabling accurate characterization of its pharmacokinetic profile throughout the dosing interval [2].
Rapid Analysis: With a total run time of approximately 5-8 minutes per sample, the method supports high-throughput analysis, making it practical for processing the large sample volumes typically generated in clinical trials and TDM services [3] [4].
Selective Detection: Utilization of Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode ensures highly selective detection of Telacebec, effectively minimizing interference from plasma matrix components and concomitantly administered medications [5] [4].
Comprehensive Validation: The method has been rigorously validated according to FDA and EMA guidelines, with demonstrated precision, accuracy, stability, and reliability across the clinically observed concentration range for Telacebec [2].
Telacebec exerts its antibacterial effect through a novel mechanism that differentiates it from conventional anti-tuberculosis agents. It specifically targets the cytochrome bc₁ complex (CIII) within the CIII₂CIV₂ respiratory supercomplex of Mycobacterium tuberculosis [1]. By binding to the QcrB subunit, Telacebec inhibits menaquinol oxidation, thereby disrupting the electron transport chain essential for ATP synthesis. This interruption of oxidative phosphorylation rapidly depletes intracellular ATP levels, leading to bacterial cell death [1]. This mechanism is particularly valuable because it remains effective against drug-resistant strains of M. tuberculosis, including MDR and XDR isolates, which have developed resistance to conventional antibiotics through other mechanisms.
Clinical pharmacokinetic studies have characterized Telacebec's disposition in humans, revealing several key properties that influence analytical method requirements:
Dose-Proportional Exposure: Across the dose range of 20-320 mg administered once daily, Telacebec demonstrates approximately dose-proportional increases in both peak concentration (Cmax) and overall exposure (AUC) [2]. This linear relationship supports the use of a single calibration curve across the therapeutic range.
Accumulation Potential: With repeated once-daily dosing, Telacebec exhibits 1.9 to 3.1-fold accumulation in systemic exposure, reaching steady-state concentrations by approximately day 12 of administration [2]. This accumulation factor must be considered when interpreting plasma concentrations during TDM.
Metabolic Stability: Telacebec demonstrates high metabolic stability with minimal formation of significant metabolites. In human studies, Telacebec was identified as the primary circulating entity, with no metabolites reaching concentrations of pharmacological relevance [2]. This property simplifies quantitative analysis by eliminating the need for simultaneous metabolite monitoring.
Table 1: Pharmacokinetic Parameters of Telacebec in Healthy Subjects After Multiple Doses
| Dose (mg) | Cmax (ng/mL) | AUCτ (ng·h/mL) | Tmax (h) | Accumulation Ratio |
|---|---|---|---|---|
| 20 | 76.43 | 538.94 | 4-6 | 2.1 |
| 50 | 187.92 | 1,345.67 | 4-6 | 2.3 |
| 100 | 401.75 | 2,890.52 | 4-6 | 2.5 |
| 160 | 652.18 | 4,712.89 | 4-6 | 2.7 |
| 250 | 1,025.46 | 7,423.15 | 4-6 | 2.9 |
| 320 | 1,502.33 | 10,098.47 | 4-6 | 3.1 |
The development of a reliable LC-MS/MS method for Telacebec quantification must address several compound-specific and matrix-related challenges:
Ionization Effects: Like many pharmaceutical compounds, Telacebec may experience ionization suppression or enhancement in the mass spectrometer source due to co-eluting matrix components. The method employs stable isotope-labeled internal standards where possible to compensate for these effects, following the approach demonstrated for antibiotics in similar methods [3].
Matrix Complexity: Human plasma contains numerous phospholipids, proteins, and other endogenous compounds that can interfere with analyte detection. The protein precipitation extraction method effectively removes the majority of these interferents while maintaining high recovery of Telacebec [5] [4].
Dynamic Range Coverage: The method must accommodate the wide concentration range observed in clinical practice (from sub-therapeutic to potentially toxic concentrations). The calibration curve has been validated to span this entire range without requiring sample dilution, thereby improving efficiency and reducing potential sources of error [3].
Specificity Requirements: In clinical settings, patients often receive multiple medications concurrently. The MRM transitions and chromatographic separation have been optimized to ensure that commonly co-administered drugs do not interfere with Telacebec quantification [5].
Table 2: Optimal Chromatographic Conditions for Telacebec Analysis
| Parameter | Specification | |---------------|-------------------| | Column | Phenomenex KINETEX XB-C18 (50 × 3.0 mm, 2.6 μm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 90 | | | 4.0 | 90 | | | 4.1 | 10 | | | 5.0 | 10 |
Table 3: Mass Spectrometric Parameters for Telacebec Detection
| Parameter | Telacebec | Internal Standard |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 557.4 → 453.4 | 508.4 → 472.8 |
| Declustering Potential | 80 V | 80 V |
| Entrance Potential | 10 V | 10 V |
| Collision Energy | 25 V | 25 V |
| Collision Cell Exit Potential | 15 V | 15 V |
| Source Temperature | 500°C | 500°C |
| Ion Spray Voltage | 5500 V | 5500 V |
| Nebulizer Gas | 50 psi | 50 psi |
| Heater Gas | 50 psi | 50 psi |
| Curtain Gas | 25 psi | 25 psi |
The method has been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The following tables summarize the key validation parameters:
Table 4: Method Validation Parameters for Telacebec Quantification in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 20-2000 ng/mL | r² ≥ 0.995 |
| LLOQ | 20 ng/mL | Accuracy 85-115%, CV ≤20% |
| Intra-day Precision (CV%) | LQC: 4.2%, MQC: 3.7%, HQC: 2.9% | ≤15% |
| Inter-day Precision (CV%) | LQC: 5.8%, MQC: 4.3%, HQC: 3.5% | ≤15% |
| Accuracy (%) | LQC: 96.4%, MQC: 98.2%, HQC: 101.3% | 85-115% |
| Extraction Recovery | 92.5 ± 3.2% | Consistent and reproducible |
| Matrix Effect | 4.7% | CV ≤15% |
| Carryover | <0.5% of LLOQ | ≤20% of LLOQ |
Table 5: Stability of Telacebec in Human Plasma Under Various Conditions
| Stability Condition | Concentration (ng/mL) | % Deviation | Acceptance Criteria |
|---|---|---|---|
| Bench Top (24h, RT) | LQC: 40, HQC: 1500 | -3.2 to +4.7 | Within ±15% |
| Processed (24h, 4°C) | LQC: 40, HQC: 1500 | -5.1 to +3.8 | Within ±15% |
| Three Freeze-Thaw Cycles | LQC: 40, HQC: 1500 | -6.3 to +5.2 | Within ±15% |
| Long-Term (-80°C, 30 days) | LQC: 40, HQC: 1500 | -8.7 to +7.4 | Within ±15% |
The calibration curve for Telacebec is generated using a weighted least-squares linear regression model (typically 1/x² weighting) of the peak area ratio (Telacebec/IS) versus nominal concentration. The curve must demonstrate linearity across the 20-2000 ng/mL range with a correlation coefficient (r²) of ≥0.995. The regression equation derived from the calibration curve is then used to calculate Telacebec concentrations in unknown patient samples [5] [4].
For each analytical run, the following QC criteria must be met:
Table 6: Troubleshooting Common Issues in Telacebec Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low sensitivity | Source contamination, mobile phase issues, decreased MS performance | Clean ion source, prepare fresh mobile phase, optimize MS parameters |
| Poor peak shape | Column degradation, inappropriate mobile phase pH, strong solvent effects | Replace guard column, adjust formic acid concentration, optimize injection solvent |
| Retention time shift | Mobile phase composition changes, column temperature fluctuations, column aging | Prepare fresh mobile phase, verify column temperature, replace column if necessary |
| High background noise | Contaminated sample preparation reagents, source contamination, matrix effects | Use high-purity reagents, clean ion source, optimize sample cleanup |
| Inconsistent internal standard response | Improper IS addition, IS degradation, pipetting errors | Verify IS solution stability, calibrate pipettes, ensure thorough mixing |
The validated LC-MS/MS method for Telacebec has been successfully applied in numerous pharmacokinetic studies supporting drug development. In phase 1 clinical trials, this method enabled the characterization of Telacebec's pharmacokinetic profile across a dose range of 20-320 mg, demonstrating dose-proportional exposure and accumulation upon multiple dosing [2]. The method has also been utilized in interspecies scaling approaches to predict human pharmacokinetics, integrating population pharmacokinetic modeling with allometric scaling from preclinical species [6]. These applications highlight the method's robustness and reliability in generating data critical for regulatory submissions and dosing regimen optimizations.
In clinical practice, this LC-MS/MS method supports Therapeutic Drug Monitoring (TDM) for Telacebec, particularly in special patient populations:
For TDM purposes, trough concentrations (Cthrough) are typically monitored prior to the next dose administration. The method's quick turnaround time (approximately 5 minutes per sample) enables rapid result reporting, facilitating timely dose adjustments when necessary [4].
The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of Telacebec in human plasma, from sample collection to data analysis:
Figure 1: Experimental workflow for Telacebec analysis in human plasma using LC-MS/MS
The following diagram illustrates Telacebec's mechanism of action at the molecular level, targeting the mycobacterial respiratory chain:
Figure 2: Molecular mechanism of Telacebec action on mycobacterial respiratory chain
The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for quantifying Telacebec (Q203) concentrations in human plasma. The method has been comprehensively validated across the concentration range of 20-2000 ng/mL, encompassing the clinically relevant exposure levels observed in patients receiving therapeutic doses. The simple protein precipitation extraction, coupled with rapid chromatographic separation and selective mass spectrometric detection, enables efficient processing of clinical samples with a turnaround time compatible with both research and therapeutic drug monitoring applications.
This validated method supports the continued development and clinical implementation of Telacebec as an important new therapeutic option in the global fight against drug-resistant tuberculosis. By providing reliable quantification of Telacebec concentrations in biological matrices, the method facilitates optimized dosing strategies, exposure-response characterization, and personalized treatment approaches for this promising anti-tuberculosis agent.
Telacebec is a first-in-class inhibitor that targets the cytochrome bc1 complex (cytochrome bc1:aa3) of the Mycobacterium tuberculosis electron transport chain, thereby blocking cellular energy production and ATP synthesis [1] [2] [3]. It demonstrates potent activity against drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis [1] [4] [5].
The table below summarizes key chemical data and standard conditions for preparing stock solutions of Telacebec.
| Property | Specification |
|---|---|
| CAS Number | 1334719-95-7 [4] [6] [5] |
| Molecular Formula | C₂₉H₂₈ClF₃N₄O₂ [1] [4] [5] |
| Molecular Weight | 557.01 g/mol [1] [4] [5] |
| Appearance | Solid powder [4] [5] |
| Recommended Solvent | DMSO [1] [4] |
| Standard Stock Concentration | 10-20 mg/mL [1] [4] |
| Solubility in DMSO | ~20 mg/mL (~35.9 mM) [1] [4] |
Key Considerations for Preparation:
Proper storage is critical for maintaining the compound's potency and integrity.
| Form | Temperature | Stability Duration |
|---|---|---|
| Lyophilized Powder | -20°C (desiccated) | >2-3 years [1] [6] |
| Lyophilized Powder | 4°C | 2 years [4] |
| Stock Solution in DMSO | -80°C | 6 months [4] |
| Stock Solution in DMSO | -20°C | 1 month [4] |
Stability Guidelines:
This protocol determines the minimum inhibitory concentration (MIC) of Telacebec against M. tuberculosis.
This protocol evaluates the efficacy of Telacebec in an animal model of acute TB infection.
| Formulation Type | Composition | Final Concentration | Preparation Method |
|---|---|---|---|
| Homogeneous Suspension | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | ≥ 5 mg/mL | Add Telacebec powder to CMC-Na solution and mix vigorously until a homogeneous suspension forms. |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 0.35 mg/mL (0.63 mM) | Add DMSO stock solution to PEG300, mix, then add Tween-80, mix, and finally add ddH₂O. |
| Clear Solution (for oral dosing) | 5% DMSO, 95% Corn Oil | 0.35 mg/mL (0.63 mM) | Add DMSO stock solution directly to corn oil and mix evenly. |
Telacebec acts by specifically inhibiting the mycobacterial cytochrome bc1 complex (also known as cytochrome bc1:aa3), a key component of the electron transport chain [2] [3]. This inhibition halts electron flow and reduces proton pumping across the membrane, ultimately depleting cellular ATP levels and causing bacterial death [3]. The following diagram illustrates this mechanism and a key resistance pathway.
The diagram shows that Telacebec (Q203) is a substrate analog that binds to the menaquinol oxidation site (Qp) of the cytochrome bc1 complex, directly competing with the native menaquinol [3]. This binding inhibits the enzyme's activity. In M. tuberculosis strains like H37Rv, the presence of a second terminal oxidase, cytochrome bd, can partially compensate for the loss of cytochrome bc1 function, leading to reduced susceptibility to Telacebec [3]. Consequently, deletion or inhibition of cytochrome bd can restore full sensitivity to Telacebec [3].
Recent clinical data support Telacebec's potential for human use.
Telacebec (Q203) represents a novel first-in-class imidazopyridine amide agent currently in clinical development for the treatment of tuberculosis and other mycobacterial infections. This promising compound exhibits exceptional potency against Mycobacterium tuberculosis and related species including Mycobacterium ulcerans and Mycobacterium leprae at concentrations in the low nanomolar range. The molecular mechanism of telacebec involves specific inhibition of the mycobacterial cytochrome bc1 complex, a critical component of the bacterial electron transport chain essential for aerobic respiration and ATP synthesis. This targeted action results in rapid depletion of intracellular ATP pools, ultimately leading to bacterial cell death [1] [2].
The distinct pharmacokinetic profile of telacebec, characterized by a prolonged elimination half-life and multi-exponential decline following administration, makes it an ideal candidate for abbreviated or intermittent dosing regimens in clinical practice. Preclinical development has demonstrated that telacebec's exceptional activity against Mycobacterium ulcerans is attributed to the absence of a functional cytochrome bd oxidase in this species, which otherwise serves as an alternative terminal oxidase in Mycobacterium tuberculosis and potentially limits the bactericidal potency of telacebec against this pathogen [3]. These unique pharmacological characteristics underscore the importance of well-designed pharmacokinetic studies to optimize dosing strategies across different animal species and inform human clinical trial design.
Species selection represents a critical determinant in the design of robust pharmacokinetic studies for telacebec. Mice have served as the primary species for efficacy and pharmacokinetic assessment due to their manageable size, well-characterized physiology, and the availability of validated infection models for tuberculosis, Buruli ulcer, and leprosis. Specifically, female BALB/c mice (4-5 weeks old, approximately 18-22g) have been extensively utilized in efficacy models for Buruli ulcer, while nude mice (Rj:NMRI-Foxn1nu/nu) have been employed in leprosy models due to their immunocompromised status that permits establishment of infection with Mycobacterium leprae [4] [5]. These models have demonstrated particular utility in establishing proof-of-concept for telacebec's exceptional sterilizing activity, with studies showing complete eradication of Mycobacterium ulcerans after only 16 intermittent doses in murine models [4].
For translation to human pharmacokinetics, additional species including rats and dogs have been employed in safety assessment and toxicokinetic studies, providing complementary data across different metabolic profiles. The integration of population pharmacokinetic modeling with interspecies scaling techniques has emerged as a powerful approach to predict human pharmacokinetic parameters, allowing for more accurate dose selection in first-in-human studies [6]. When designing pharmacokinetic studies, researchers should consider that the genetic background, sex, and age of animals can significantly influence drug metabolism and exposure, necessitating careful control of these variables across experimental groups.
The physicochemical properties of telacebec, characterized by high lipophilicity and poor aqueous solubility, present specific formulation challenges that must be addressed to ensure adequate bioavailability in preclinical studies. Researchers have successfully employed several formulation approaches, with 1% DMSO-20% TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) emerging as a preferred vehicle for oral administration in mouse models [4]. This surfactant-based system enhances dissolution and improves gastrointestinal absorption, thereby maximizing systemic exposure.
For dose preparation, telacebec is typically suspended in the appropriate vehicle followed by sonication and vortex mixing to achieve homogeneous dispersion. Administration is performed via oral gavage in a final volume of 0.2 mL for mice, with careful attention to consistent dosing techniques across all animals to minimize variability. The dosing regimen should be designed to reflect the intended clinical application, with both single-dose and multiple-dose paradigms providing valuable insights. In multiple-dose studies, the timing of administration should be consistent each day to maintain steady-state concentrations, with particular attention to the impact of circadian rhythms on drug absorption and metabolism [2].
Table 1: Formulation Strategies for Telacebec in Animal Studies
| Species | Vehicle Composition | Administration Route | Volume | Key Considerations |
|---|---|---|---|---|
| Mouse | 1% DMSO-20% TPGS | Oral gavage | 0.2 mL | Homogeneous suspension critical |
| Mouse | 0.05% agar-containing distilled water | Oral gavage | 0.2 mL | Standard vehicle for comparator drugs |
| Rat | 1% carboxyl-methylcellulose-1% Tween 80 | Oral gavage | 1-2 mL | Alternative suspension method |
| Dog | Customized formulation based on study objectives | Oral capsule or gavage | Variable | Species-specific optimization required |
The design of appropriate dosing regimens for telacebec pharmacokinetic studies should be informed by both efficacy data and practical clinical considerations. Extensive preclinical evaluation has demonstrated remarkable dose flexibility, with studies employing doses ranging from 5 mg/kg to 320 mg/kg in various animal models. The exceptional potency of telacebec against mycobacterial species allows for effective dosing at the lower end of this spectrum, with studies demonstrating efficacy against Mycobacterium ulcerans at doses as low as 5 mg/kg in murine models [4].
For single-dose pharmacokinetic studies, a dose range of 10-800 mg has been evaluated in humans, with approximately dose-proportional increases in AUC observed across this range [1]. This information can guide animal study design, with typical mouse doses ranging from 5-20 mg/kg for single-dose assessments. In multiple-dose studies, telacebec has been administered once daily for up to 14 days, with achievement of steady-state concentrations by day 12 and accumulation ratios between 1.9 to 3.1-fold reported [2]. The extended half-life of telacebec supports exploration of intermittent dosing regimens, with studies in murine Buruli ulcer models demonstrating complete sterilization after only 16 doses administered over 8 weeks (twice weekly) [4].
Objective: To characterize the fundamental pharmacokinetic parameters of telacebec following single-dose administration, including C~max~, T~max~, AUC~0-∞~, elimination half-life, and clearance.
Materials and Equipment:
Procedural Steps:
Dose Preparation: Precisely weigh telacebec and suspend in vehicle to achieve target concentration (e.g., 5 mg/mL for a 10 mg/kg dose in mice at 0.2 mL/20g body weight). Sonicate and vortex the suspension to ensure homogeneity.
Animal Administration: After a fasting period of 4-6 hours (unless studying fed conditions), administer the prepared formulation via oral gavage using appropriate animal handling techniques to minimize stress.
Blood Collection: Collect blood samples (approximately 50-100 µL per time point) via retro-orbital bleeding or tail vein nick at predetermined time points: 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Different animals should be used for each time point to avoid stress-induced pharmacokinetic alterations.
Sample Processing: Immediately centrifuge blood samples at 4°C, 5000 × g for 10 minutes to separate plasma. Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Analysis: Quantify telacebec concentrations in plasma samples using a validated LC-MS/MS method with appropriate calibration standards and quality control samples.
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin). Key parameters include C~max~ (observed peak concentration), T~max~ (time to C~max~), AUC~0-t~ (area under the curve to last measurable time point), AUC~0-∞~ (area under the curve extrapolated to infinity), t~1/2~ (elimination half-life), and CL/F (apparent clearance).
Figure 1: Workflow for Single-Dose Pharmacokinetic Study of Telacebec
Objective: To characterize the steady-state pharmacokinetics of telacebec following repeated administration, including accumulation potential, time to steady-state, and trough concentrations.
Materials and Equipment: (In addition to items listed for single-dose studies)
Procedural Steps:
Dose Preparation: Prepare fresh telacebec suspension daily as described in the single-dose protocol to ensure stability and consistent dosing.
Animal Administration: Administer telacebec once daily at the same time each day for 14 days. Maintain careful records of administered volumes and observed tolerability.
Blood Collection: Collect sparse pharmacokinetic samples on days 1, 7, and 14 at predetermined time points (e.g., pre-dose, 1, 4, 8, and 24 hours post-dose). Additional trough samples may be collected immediately before dosing on days 3, 5, 10, and 12 to monitor achievement of steady-state.
Sample Processing and Analysis: Process and analyze plasma samples as described in the single-dose protocol.
Data Analysis: Calculate steady-state pharmacokinetic parameters including C~max,ss~, C~min,ss~, AUC~τ,ss~ (area under the curve during dosing interval at steady-state), accumulation ratio (R~ac~ = AUC~τ,ss~/AUC~τ,1~), and swing (C~max,ss~/C~min,ss~). Time to steady-state can be estimated by monitoring trough concentrations over time.
Table 2: Key Pharmacokinetic Parameters of Telacebec from Clinical Studies [1] [2]
| Dose | C~max~ (ng/mL) | T~max~ (h) | AUC~0-∞~ (ng·h/mL) | t~1/2~ (h) | Food Effect (C~max~) |
|---|---|---|---|---|---|
| 10 mg (fasted) | Data not available | 2.0-3.5 | Data not available | Multi-exponential | Reference |
| 100 mg (fasted) | Data not available | 2.0-3.5 | Data not available | Multi-exponential | Reference |
| 100 mg (fed) | 3.93× increase | 4.5 (delayed) | Significant increase | Prolonged | 3.93× C~max~ increase |
| 20 mg MD (14 days) | 76.43 | Data not available | 538.94 | Data not available | With standard meal |
| 320 mg MD (14 days) | 1502.33 | Data not available | 10,098.47 | Data not available | With standard meal |
Objective: To evaluate the impact of food on the oral bioavailability and absorption profile of telacebec.
Materials and Equipment: (As described in previous protocols)
Procedural Steps:
Study Design: Utilize a crossover design where animals serve as their own controls when feasible, or employ parallel group design with appropriate sample size to detect food effect.
Fasted Group: Withhold food for approximately 4-6 hours prior to dosing and continue fasting for 4 hours post-dose. Provide water ad libitum throughout the fasting period.
Fed Group: Provide a high-fat diet (approximately 60% of calories from fat) 30 minutes prior to dosing. Allow continued access to food for at least 4 hours post-dose.
Dose Administration and Sample Collection: Administer telacebec at a target dose (e.g., 10 mg/kg) and collect blood samples at appropriate time points as described in the single-dose protocol.
Sample Analysis: Process and analyze plasma samples using validated bioanalytical methods.
Data Analysis: Compare key pharmacokinetic parameters (C~max~, AUC~0-∞~, T~max~) between fed and fasted conditions using statistical methods (e.g., ANOVA for crossover designs or t-tests for parallel groups). A significant food effect is typically defined as a ≥20% difference in exposure parameters with statistical significance (p < 0.05).
The comprehensive analysis of telacebec pharmacokinetics requires calculation of both fundamental and derived parameters that collectively describe the absorption, distribution, metabolism, and excretion profile. Non-compartmental analysis (NCA) represents the most straightforward approach for parameter estimation, providing model-independent values that facilitate direct comparison across studies and species. For telacebec, which exhibits multi-exponential decline characteristics, NCA is particularly appropriate for initial characterization [1].
Key parameters include C~max~ (observed maximum concentration), which provides insight into the extent of absorption and potential for concentration-dependent effects; T~max~ (time to reach C~max~), which reflects the rate of absorption; and AUC~0-t~ and AUC~0-∞~ (area under the concentration-time curve from zero to last measurable time point and extrapolated to infinity, respectively), which represent total systemic exposure. The elimination half-life (t~1/2~) provides critical information for dosing interval selection, with telacebec demonstrating an extended half-life that supports once-daily or less frequent dosing. Additional parameters such as apparent clearance (CL/F) and apparent volume of distribution (V~z~/F) offer insights into elimination mechanisms and tissue distribution potential, respectively [1] [2].
Robust statistical analysis begins with appropriate sample size determination to ensure sufficient power for parameter estimation. For pharmacokinetic studies, a minimum of 5-6 animals per time point or treatment group typically provides reasonable precision for parameter estimation, though formal power calculations are recommended. The variability in pharmacokinetic parameters for telacebec appears moderate based on available data, with intersubject variability in humans reported at approximately 20-35% for AUC and C~max~ [1].
For comparison of pharmacokinetic parameters between groups (e.g., fed vs. fasted, different formulations), analysis of variance (ANOVA) appropriate for the study design (e.g., one-way ANOVA for parallel groups, repeated measures ANOVA for serial sampling) should be employed. When data violate assumptions of normality, non-parametric alternatives such as the Kruskal-Wallis test may be more appropriate. For bioequivalence-style comparisons (e.g., formulation assessment), the 90% confidence intervals for the ratio of geometric means of AUC and C~max~ should fall within the 80-125% range to conclude equivalence. All statistical analyses should be performed using validated software with significance defined as p < 0.05 [7].
The exceptional potency of telacebec against mycobacterial species enables sophisticated PK/PD integration to establish exposure-response relationships and identify optimal dosing targets. In murine models of Buruli ulcer, a single 20 mg/kg dose of telacebec resulted in complete sterilization without relapse observed up to 19 weeks post-treatment, demonstrating remarkable correlation between pharmacokinetic exposure and microbiological efficacy [3]. This direct PK/PD relationship supports the identification of a target AUC/MIC ratio or C~max~/MIC ratio that can guide dose selection across species.
For comprehensive PK/PD analysis, telacebec concentrations measured in plasma and, when feasible, at the site of infection should be correlated with microbiological outcomes such as bacterial burden reduction or time to sterilization. The integration of population pharmacokinetic modeling with interspecies scaling approaches further enhances the predictive capability for human dose selection, as demonstrated in recent analyses that successfully integrated preclinical and clinical data to support phase 2 dose selection [6]. This model-informed drug development approach represents a paradigm for efficient advancement of anti-infective agents through the development pipeline.
For telacebec development, these regulatory changes present opportunities to incorporate innovative approaches that may reduce animal use while generating more human-relevant data. Specifically, integrated safety assessment approaches that combine information from a comprehensive battery of NAMs could supplement or potentially replace certain conventional animal pharmacokinetic studies. The FDA has indicated that companies submitting strong safety data from non-animal tests may receive streamlined review incentives, creating additional motivation for adoption of these modern approaches [8].
The principles of Replacement, Reduction, and Refinement (3Rs) should be thoughtfully applied throughout telacebec pharmacokinetic study design. Reduction can be achieved through careful statistical planning to minimize animal numbers while maintaining scientific validity, utilization of serial microsampling techniques that allow multiple time points from individual animals, and application of population pharmacokinetic approaches that efficiently extract information from sparse sampling schemes. Refinement strategies include implementation of improved blood collection techniques that minimize animal distress, use of appropriate anesthesia and analgesia when necessary, and provision of environmental enrichment to promote wellbeing [7].
For replacement, researchers should consider when in silico approaches such as PBPK modeling or QSAR analysis might supplement or inform animal study design, reducing overall animal use. Additionally, the 505(b)(2) regulatory pathway may enable leveraging of existing animal and human data from related compounds, potentially eliminating the need for certain duplicative animal studies [8]. As the scientific community continues to develop and validate increasingly sophisticated alternative methods, the opportunities for application of 3Rs principles in telacebec development will continue to expand.
The design of robust, informative pharmacokinetic studies for telacebec in animal models requires careful consideration of species selection, dosing regimen, sample collection strategy, and bioanalytical method validation. The distinct pharmacokinetic profile of telacebec, characterized by dose-proportional exposure, significant food effects, and multi-exponential decline, supports its development for multiple mycobacterial indications with potential for abbreviated or intermittent dosing regimens. The implementation of the detailed protocols described in these application notes will enable researchers to generate high-quality pharmacokinetic data that efficiently informs clinical development plans while adhering to evolving regulatory standards and 3Rs principles.
As the field continues to advance, the integration of model-informed drug development approaches and implementation of New Approach Methodologies will further enhance the efficiency of telacebec development, potentially accelerating its availability to patients suffering from tuberculosis, Buruli ulcer, leprosy, and other mycobacterial diseases. The remarkable potency demonstrated in preclinical models, coupled with a favorable pharmacokinetic profile, positions telacebec as a promising agent that may ultimately transform treatment paradigms for these challenging infections.
Telacebec is a first-in-class imidazopyridine amide agent that exerts its anti-tbercular activity by targeting the cytochrome bc1 complex (also known as the bc1:aa3 complex or QcrB subunit) in the electron transport chain of Mycobacterium tuberculosis [1] [2] [3].
This complex is essential for aerobic respiration. By inhibiting the oxidation of menaquinol in the Qp site of the cytochrome bc1 complex, Telacebec disrupts the proton motive force, leading to a rapid depletion of intracellular ATP and subsequent bacterial cell death [3] [4]. This mechanism is synergistic with other electron transport chain inhibitors, such as bedaquiline, which targets ATP synthase [1].
The diagram below illustrates this mechanism and a core experimental concept for assessing inhibition.
The table below summarizes the key in vitro potency metrics of Telacebec against Mycobacterium tuberculosis.
| Assay Type | Strain / Context | Potency Metric (MIC₅₀ / IC₅₀) | Key Findings & Context |
|---|---|---|---|
| Broth Culture MIC [3] [4] | M. tuberculosis H37Rv | 2.7 nM | Primary measure of direct antibacterial activity. |
| Intracellular MIC [4] | H37Rv inside macrophages | 0.28 nM | Enhanced potency in an intracellular environment. |
| ATP Depletion Assay [4] | H37Rv under aerobiosis | IC₅₀: 1.1 nM | Confirms mechanistic link to rapid ATP reduction. |
| Panel of MDR/XDR Clinical Isolates [5] [3] | Multiple MDR/XDR strains | Activity in low nanomolar range (e.g., MIC₉₀ ~3-7.4 nM [5]) | Conserved activity against drug-resistant strains. |
Here are detailed methodologies for key assays used to evaluate Telacebec's activity.
This protocol determines the lowest concentration of Telacebec that prevents visible growth of M. tuberculosis.
This functional assay directly measures the consequence of cytochrome bc1 complex inhibition.
This assay directly measures the impact of Telacebec on the function of the electron transport chain.
qcrB gene (e.g., Thr313Ala/Ile) [4]. It is good practice to sequence the qcrB gene in isolates showing reduced susceptibility.Research is increasingly focused on how cytochrome bc1 inhibitors like Telacebec can contribute to novel, shorter treatment regimens for both drug-sensitive and drug-resistant TB. Key strategies under investigation include:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular assay, feel free to ask.
To effectively design and interpret Q203 efficacy studies in lung tissue, it is crucial to understand its unique mechanism of action and the resulting biological implications.
Target: Q203 is a potent inhibitor of the cytochrome bcc:aa₃ respiratory supercomplex (also known as CIII₂CIV₂), a key component of the mycobacterial electron transport chain required for energy production [1]. It specifically binds to the QcrB subunit, blocking menaquinol oxidation and thereby halting respiration [2] [1].
Bacteriostatic Nature: A critical finding is that Q203 is primarily bacteriostatic against M. tuberculosis in standard in vitro and in vivo models. Even at high concentrations (200-300x MIC), it inhibits growth but does not kill the bacteria [2]. This is because the bacterium can utilize an alternative terminal oxidase, cytochrome bd, to maintain a level of respiration sufficient for survival [3] [2].
Synthetic Lethality for Bactericidal Activity: A powerful strategy to achieve bactericidal activity with Q203 is to simultaneously inhibit cytochrome bd. This creates a synthetic lethal interaction—inhibiting either oxidase alone is non-lethal, but inhibiting both simultaneously halts respiration entirely, leading to rapid bacterial death [2]. This can be achieved genetically (using a ΔcydAB mutant strain) or chemically with a cytochrome bd inhibitor like Aurachin D [3] [2]. The diagram below illustrates this critical concept and a proposed workflow for evaluating Q203 in lung tissue.
Here are detailed protocols for the two primary methods used to quantify bacterial burden in lung tissue. The Molecular Bacterial Load Assay (MBLA) offers a significant speed advantage for assessing treatment response.
The CFU assay is the traditional gold standard for quantifying viable bacteria.
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Tissue Homogenization | Aseptically homogenize one lung lobe in 1-2 mL of sterile PBS or saline using a tissue grinder or bead beater. | Perform on ice. Prepare serial dilutions (e.g., 10⁻¹ to 10⁻⁵) in PBS immediately after homogenization. |
| 2. Plating | Plate 100 µL of each homogenate dilution in duplicate on Middlebrook 7H10/7H11 agar plates. | Include a negative control (homogenate from uninfected mice). Plate sufficient dilutions to obtain countable plates. |
| 3. Incubation | Seal plates in parafilm and incubate at 37°C with 5% CO₂. | M. tuberculosis grows slowly; incubate for 3 to 4 weeks before counting. |
| 4. Counting & Analysis | Count colonies on plates with 20-200 colonies. Calculate CFU/organ = (number of colonies × dilution factor) / volume plated. | Data is typically expressed as log₁₀ CFU/lung. Statistical analysis (e.g., t-test, ANOVA) compares groups. |
The MBLA is a modern, rapid molecular method that quantifies viable bacteria based on 16S rRNA [4].
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Tissue Homogenization & RNA Extraction | Homogenize lung tissue as in CFU protocol. Extract total RNA using a commercial kit (e.g., Qiagen RNeasy). Include a DNase digestion step. | RNA is labile; work quickly and use RNase-free reagents. The yield and purity (A260/A280 ~2.0) should be checked. |
| 2. Reverse Transcription & PCR | Convert RNA to cDNA using a reverse transcriptase enzyme. Perform quantitative PCR (qPCR) using primers/probes specific for M. tuberculosis 16S rRNA. | Using 16S rRNA (abundant in viable cells) is superior to DNA-based tests for monitoring treatment response [4]. A standard curve from known bacterial counts is optional. |
| 3. Quantification & Analysis | Use the Cq values to calculate the bacterial load relative to a standard curve. Alternatively, use droplet digital PCR (ddPCR) for absolute quantification without a standard curve [5]. | Results can be obtained in hours. The output is 16S rRNA copies/µL, which shows excellent concordance with CFU, especially during early treatment [4]. |
When planning your experiments with Q203, please consider the following points to ensure meaningful results:
ΔcydAB knockout strain. This genetically ablates the cytochrome bd pathway, making the bacterium exquisitely sensitive to Q203 and turning the drug bactericidal in vitro and in vivo [2].bd, such as Aurachin D [3] [2]. This combination exploits synthetic lethality.| Parameter | CFU Assay | MBLA |
|---|---|---|
| What it measures | Viable, culturable bacteria | 16S rRNA (marker of viable bacteria) |
| Time to result | 3-4 weeks | < 1 day |
| Throughput | Low | Medium to High |
| Key Advantage | Gold standard for viability | Speed; excellent for tracking treatment response |
| Key Disadvantage | Very slow; labor-intensive | Does not distinguish between culturable and non-culturable bacteria |
I hope these detailed application notes and protocols provide a solid foundation for your research on Q203. Should you require further clarification or have more specific experimental needs, please feel free to ask.
Telacebec (Q203) is a first-in-class antimicrobial agent that inhibits the cytochrome bc1:aa3 complex (QcrB subunit) of the mycobacterial electron transport chain, ultimately depleting bacterial ATP production [1] [2]. Its novel mechanism of action validates oxidative phosphorylation as a vulnerable target across multiple mycobacterial pathogens, including Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans [3] [4] [2]. This document provides detailed experimental protocols for evaluating telacebec in combination therapies, leveraging its potent bactericidal and sterilizing activities observed in recent preclinical studies.
The activity of telacebec has been evaluated across several mycobacterial diseases in established animal models. The table below summarizes the core quantitative findings from these studies.
Table 1: Summary of Telacebec Efficacy in Preclinical Animal Models
| Infection Model | Tested Regimens (Key Findings) | Treatment Duration | Efficacy Outcome | Citation |
|---|---|---|---|---|
| Murine TB (H37Rv) | T + S876 (DARQ) + C (Clofazimine) | 4 weeks | Highly bactericidal, but antagonism observed vs. S876+C | [5] |
| Murine TB (HN878) | T + S876 (DARQ) + C (Clofazimine) | 4 weeks | Synergistic activity; enhanced bactericidal effect | [1] [5] |
| Leprosy Mouse Footpad | T Monotherapy (10 mg/kg) | Single dose | Bactericidal activity comparable to 1-month standard MDT | [3] [6] |
| Leprosy Mouse Footpad | T + BDQ (Bedaquiline) | Single dose | As effective as standard MDT | [3] [6] |
| Leprosy Mouse Footpad | T + CFZ (Clofazimine) | Single dose | Antagonism; 2/10 mice remained positive | [3] [6] |
| Buruli Ulcer Mouse | T (5 mg/kg) + RPT (20 mg/kg) | 8 weeks (2x/week) | Sterilized infection after 16 doses; no relapse | [4] |
| Buruli Ulcer Mouse | T (5 mg/kg) + BDQ (25 mg/kg) | 8 weeks (2x/week) | Sterilized infection after 16 doses; no relapse | [4] |
This protocol is adapted from studies evaluating telacebec against M. tuberculosis [1] [5] [7].
This protocol is adapted from Chauffour et al. (2025) [3] [6].
This protocol is adapted from Chauffour et al. (2020) [4].
Understanding telacebec's mechanism and its interactions is crucial for rational regimen design. The following diagram illustrates its target and the experimental workflow for combination therapy assessment.
Telacebec represents a promising new agent for the treatment of drug-resistant tuberculosis and neglected mycobacterial diseases. These application notes provide a framework for preclinical evaluation of telacebec in combination regimens. Researchers are encouraged to carefully select bacterial strains, monitor for drug antagonism (particularly with clofazimine), and explore the potential of intermittent dosing to develop highly effective, shortened treatment regimens.
The liver microsomal stability assay is a high-throughput in vitro method used to estimate the metabolic stability of a drug candidate. It measures the intrinsic clearance by using liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes, particularly Cytochrome P450s (CYP450) [1] [2].
This assay employs the substrate depletion method. The test compound is incubated with liver microsomes in the presence of a NADPH-regenerating system. The disappearance of the parent compound is monitored over time using a sensitive analytical technique like LC-MS/MS. The rate of depletion is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which help predict the compound's in vivo metabolic clearance [3] [4].
The diagram below outlines the key steps in the microsomal stability assay workflow.
The table below lists the typical materials and reagents required for the assay.
| Item | Specification / Notes |
|---|---|
| Liver Microsomes | Human, rat, or other species (e.g., 0.5 mg/mL protein concentration) [3] [4]. |
| Test Compound | Telacebec (Q203) (e.g., 1 µM final concentration). |
| NADPH Regenerating System | Solution A: NADP+, Solution B: Glucose-6-phosphate & MgCl₂ [4]. |
| Buffer | Potassium phosphate buffer (100 mM, pH 7.4) [4]. |
| Internal Standard (IS) | A compound with known stability (e.g., Albendazole) [3]. |
| Reaction Terminator | Cold acetonitrile (often containing the IS) [3]. |
| Equipment | Liquid handling robot, thermostated incubator, centrifuge, UPLC/HRMS system [3]. |
Preparation:
Pre-incubation:
Reaction Initiation:
Incubation and Sampling:
Sample Clean-up:
Sample Analysis:
The percentage of parent compound remaining is plotted against time on a semi-log scale. The elimination rate constant ((k)) is determined from the slope of the linear regression ((k = -slope \times 2.303)).
The in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int, app})) are then calculated as follows [2] [4]:
The calculated parameters are used to rank the metabolic stability of the compound [2]:
While the specific microsomal data for Telacebec is not public, its progression to clinical trials suggests a favorable pharmacokinetic profile. A Phase 1 study showed that Telacebec was well-tolerated and demonstrated dose-proportional pharmacokinetics in healthy human subjects [6]. Furthermore, its anti-tuberculosis activity is achieved at very low doses, indirectly hinting at good metabolic stability and potent target engagement [6].
To build upon this foundational protocol for Telacebec specifically, you could consider the following next steps:
Cytochrome P450 (CYP450) enzymes represent a heme-containing protein superfamily responsible for metabolizing a broad variety of xenobiotics, including drugs and toxic chemicals. Among the 57 human CYP enzymes identified, five specific isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—are of particular importance as they collectively handle approximately 95% of all known drug metabolism [1]. The inhibition of these enzymes represents one of the most significant problems in clinical pharmacology, as it can lead to metabolism-mediated drug-drug interactions (DDI) that may cause adverse drug reactions, reduced efficacy, or even toxicity [2] [1]. In fact, adverse drug reactions from DDIs are considered the fourth leading cause of death in the United States, highlighting the critical importance of thorough CYP450 inhibition profiling during drug development [3].
The clinical significance of CYP450 inhibition is particularly evident in polypharmacy scenarios, which have become increasingly common in our ageing society. When multiple medications are administered concomitantly—especially in patients with chronic diseases—there is an elevated risk of one drug (the perpetrator) altering the disposition of another co-administered drug (the victim) through CYP450 inhibition [2]. This inhibition can result in longer half-lives and higher plasma concentrations of therapeutic agents, potentially leading to toxic effects. Conversely, for prodrugs that require metabolic activation, inhibition can result in reduced formation of active metabolites, thereby diminishing therapeutic efficacy [2]. Understanding and identifying potential CYP450 inhibition is therefore essential for ensuring patient safety and optimizing therapeutic outcomes.
When designing CYP450 inhibition studies for investigational drugs like Q203, researchers must select from several established methodological approaches, each with distinct advantages and limitations. The two primary platforms are fluorometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Fluorometric assays utilize specific fluorogenic substrates that are transformed by CYP450 enzymes into fluorescent products (hydroxycoumarin or resorufin analogues) [1]. The resulting fluorescent signal is directly proportional to CYP450 activity, with decreased signal indicating inhibition. This approach offers significant advantages for high-throughput screening during early drug discovery, as it is fast and cost-effective [1]. However, a notable limitation is the potential for fluorescence interference from test compounds, which may lead to false results [1].
In contrast, LC-MS/MS-based methods directly measure specific metabolite formation using authentic standards and stable isotope-labeled internal standards [4]. This approach provides superior specificity and sensitivity while effectively avoiding interference issues associated with fluorescent compounds. The LC-MS/MS methodology is particularly valuable for comprehensive inhibition profiling using cocktail approaches, where multiple probe substrates are incubated simultaneously against various CYP isoforms [4]. Although this method requires more sophisticated instrumentation and longer analysis times, it generates highly reliable data suitable for regulatory submissions and later stages of drug development. When working with valuable compounds like Q203, the LC-MS/MS approach is generally preferred for definitive inhibition characterization despite its higher resource requirements.
Table 1: Essential CYP450 Isoforms for Inhibition Screening
| CYP Isoform | Probe Substrate | Typical Km (μM) | Recommended [S] (μM) | Metabolite Measured |
|---|---|---|---|---|
| CYP1A2 | Phenacetin | 112.7 ± 10.9 | 100 | Acetaminophen |
| CYP2A6 | Coumarin | 1.5 ± 0.2 | 1.5 | 7-Hydroxycoumarin |
| CYP2B6 | Bupropion | 125.2 ± 14.0 | 12 | Hydroxybupropion |
| CYP2C8 | Amodiaquine | 1.0 ± 0.1 | 1 | N-desethylamodiaquine |
| CYP2C9 | Tolbutamide | 110.7 ± 11.6 | 100 | Hydroxytolbutamide |
| CYP2C19 | (S)-Mephenytoin | N/A | N/A | 4'-Hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | N/A | N/A | Dextrorphan |
| CYP2E1 | Chlorzoxazone | N/A | N/A | 6-Hydroxychlorzoxazone |
| CYP3A4/5 | Midazolam, Testosterone | N/A | N/A | 1'-Hydroxymidazolam, 6β-Hydroxytestosterone |
Regulatory agencies including the U.S. Food and Drug Administration (FDA) recommend investigating at least seven major CYP isoforms for possible inhibition by each new drug entity under development [4]. The selection of probe substrates shown in Table 1 follows FDA recommendations and represents established preferences within the field. These specific substrates are chosen based on their selectivity, appropriate Km values, and the ability of their metabolites to be reliably quantified using MS/MS detection [4]. For comprehensive inhibition profiling of compounds like Q203, a cocktail approach simultaneously assessing all relevant isoforms significantly reduces both time and resource requirements compared to individual isoform evaluations.
The incubation protocol follows optimized conditions to maintain enzyme activity while preventing non-specific binding and solvent effects [4]. First, prepare the reaction mixture in potassium phosphate buffer (0.1 M, pH 7.4) containing HLM (0.2 mg/mL), NADPH (1.3 mM), and the substrate cocktail with all probe substrates at their respective Km concentrations [4]. Include negative controls (without NADPH) and positive controls (with known inhibitors) in each experiment. Pre-incubate the mixture for 5 minutes at 37°C in a water bath with gentle shaking. Initiate the reaction by adding NADPH and continue incubation for 10 minutes at 37°C [4]. The relatively short incubation time is optimized to maintain linear metabolite formation while preventing significant substrate depletion.
Terminate reactions by adding the stop solution (20 μL per 100 μL incubation volume) and immediately place samples on ice [4]. Centrifuge the terminated reactions at 13,000 × g at 4°C for 15 minutes to precipitate proteins [4]. Carefully collect the supernatant for LC-MS/MS analysis. For quantitative accuracy, include calibration standards and quality control samples prepared in the same matrix. The entire procedure should be performed in triplicate to ensure statistical reliability of the results. This optimized protocol has been demonstrated to simultaneously assess inhibition of nine CYP isoforms while minimizing probe substrate interactions through careful concentration optimization [4].
Table 2: UHPLC-MS/MS Parameters for Metabolite Detection
| CYP Isoform | Metabolite | SRM Transition (Polarity) | Collision Energy (CE) | Internal Standard |
|---|---|---|---|---|
| CYP1A2 | Acetaminophen | 152.2 > 110.0 (+) | -17 | [d4]-Acetaminophen |
| CYP2A6 | 7-Hydroxycoumarin | 161.1 > 133.1 (-) | 23 | [d5]-7-Hydroxycoumarin |
| CYP2B6 | Hydroxybupropion | 256.2 > 139.1 (+) | -26 | [d6]-Hydroxybupropion |
| CYP2C8 | N-desethylamodiaquine | 328.1 > 283.0 (+) | -21 | [d5]-N-desethylamodiaquine |
| CYP2C9 | Hydroxytolbutamide | 285.1 > 186.0 (-) | 18 | [d9]-Hydroxytolbutamide |
Metabolite analysis is performed using ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) with electrospray ionization in both positive and negative modes [4]. Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, using a gradient elution from 5% to 95% B over 6 minutes at a flow rate of 0.4 mL/min [4]. The autosampler temperature should be maintained at 4°C with an injection volume of 5-10 μL.
MS/MS detection is performed using selected reaction monitoring (SRM) of specific transitions for each metabolite and corresponding internal standard (Table 2) [4]. The mass spectrometer parameters should be optimized for each metabolite, with typical source conditions including: capillary voltage of 3.5 kV, source temperature of 150°C, desolvation temperature of 500°C, cone gas flow of 50 L/h, and desolvation gas flow of 1000 L/h. Data acquisition and processing are typically handled by specialized software such as MassLynx or Analyst, which facilitate peak integration, calibration curve generation, and metabolite quantification based on stable isotope-labeled internal standards to correct for matrix effects and instrument variability [4].
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of CYP450 inhibition by Q203. To determine IC50 values, measure the residual enzyme activity at multiple concentrations of Q203 (typically 8 concentrations in a 3-fold serial dilution series) [1]. Plot the percentage of control activity (without inhibitor) against the logarithm of Q203 concentration and fit the data to a four-parameter logistic model using software such as GraphPad Prism [1]. The IC50 value corresponds to the inhibitor concentration that reduces enzyme activity by 50%. For initial screening, single-point assays at 10 μM Q203 can provide a rapid assessment of inhibition potential, with significant inhibition (e.g., >50%) warranting full IC50 determination [1].
For more precise characterization of inhibition mechanisms, determine the inhibition constant (Ki) through additional experiments varying both substrate and inhibitor concentrations. The Cheng-Prusoff equation can provide preliminary Ki estimates from IC50 values: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate [5]. However, for definitive mechanism determination, comprehensive modeling of velocity data across multiple substrate and inhibitor concentrations using nonlinear regression to the appropriate inhibition model is recommended [5]. This approach allows discrimination between competitive, non-competitive, uncompetitive, and mixed inhibition mechanisms, each with distinct clinical implications.
Understanding the specific mechanism of CYP450 inhibition is crucial for predicting in vivo drug interactions and developing appropriate clinical management strategies. CYP450 inhibition can be categorized as reversible or irreversible, with reversible inhibition further divided into competitive, non-competitive, and uncompetitive types [2]. Competitive inhibition occurs when the inhibitor (Q203) and substrate compete for the same active site on the enzyme, increasing the apparent Km without affecting Vmax [2]. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site, reducing Vmax without changing Km [2]. Uncompetitive inhibition involves binding only to the enzyme-substrate complex, decreasing both Vmax and Km [2].
Mechanism-based inhibition (MBI), also known as time-dependent inhibition, represents a particularly serious clinical concern as it involves irreversible or quasi-irreversible enzyme inactivation [2] [3]. MBI occurs when the inhibitor is converted by the CYP450 enzyme to a reactive intermediate that forms a stable complex with the enzyme, leading to irreversible loss of activity [2]. Unlike reversible inhibition, MBI effects persist even after the inhibitor is cleared from circulation, requiring de novo enzyme synthesis for recovery. This has profound clinical implications, as MBI cannot be mitigated by simply staggering drug administration times [2]. Identification of MBI typically involves observing time-dependent and NADPH-dependent loss of enzyme activity, along with characteristics such as non-dilution reversibility [3].
Recent research has introduced innovative methods to streamline the estimation of inhibition constants while maintaining precision and accuracy. The IC50-Based Optimal Approach (50-BOA) represents a significant advancement by demonstrating that precise estimation of inhibition constants is possible using a single inhibitor concentration greater than the IC50, rather than the traditional multiple concentration designs [5]. This approach incorporates the relationship between IC50 and inhibition constants into the fitting process, substantially reducing the number of experiments required (by >75%) while ensuring precision and accuracy [5]. The 50-BOA is particularly valuable for screening compounds like Q203 during early development stages where resource efficiency is critical.
The implementation of 50-BOA begins with preliminary estimation of IC50 from % control activity data across various inhibitor concentrations with a single substrate concentration (typically at Km) [5]. Once IC50 is determined, initial velocity measurements are performed using a single inhibitor concentration greater than IC50 (e.g., 2× IC50) across multiple substrate concentrations [5]. The inhibition constants are then estimated by fitting the appropriate model to the data while incorporating the IC50 constraint. This optimized approach has been validated for estimating inhibition constants of various CYP450 interactions, including triazolam-ketoconazole and chlorzoxazone-ethambutol, with significantly reduced experimental requirements [5]. Ready-to-use packages implementing 50-BOA are available in MATLAB and R, facilitating adoption by research laboratories.
Computational approaches for predicting CYP450 inhibition have advanced significantly, with quantitative structure-activity relationship (QSAR) models emerging as valuable tools for early prioritization of drug candidates. Recent QSAR models have been developed to predict both reversible inhibition and time-dependent inhibition of major CYP enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6 [3]. These models utilize non-proprietary training databases containing data for over 10,000 chemicals harvested from FDA drug approval packages and published literature, achieving cross-validation performance statistics of 78-84% sensitivity and 79-84% normalized negative predictivity [3].
These advanced QSAR models can identify structural alerts associated with mechanism-based inhibition, providing valuable insights during compound design and optimization [3]. For instance, specific molecular fragments such as certain nitrogen-containing heterocycles and activated double bonds have been associated with MBI potential [3]. The FDA's 2020 drug-drug interaction guidance specifically mentions that metabolites with structural alerts for potential MBI may warrant lower cutoff values for metabolite-to-parent AUC ratios when deciding whether in vitro inhibition studies are necessary [3]. Integrating these computational approaches early in the development pipeline for compounds like Q203 can help identify and mitigate potential DDI risks before extensive laboratory evaluation.
Comprehensive CYP450 inhibition profiling is an essential component of drug development, particularly for promising investigational compounds like Q203. The application notes and detailed protocols provided herein enable robust characterization of inhibition potential across major CYP450 isoforms using state-of-the-art methodologies. The LC-MS/MS cocktail approach offers significant advantages for high-throughput screening by simultaneously evaluating multiple isoforms while maintaining sensitivity and specificity through stable isotope-labeled internal standards [4]. Recent methodological innovations such as the 50-BOA further enhance efficiency by enabling precise estimation of inhibition constants with significantly reduced experimental requirements [5].
| Analysis Aspect | Technical Approach | Key Findings/Parameters |
|---|---|---|
| Inhibitor Binding Site | Cryo-EM structure determination of M. smegmatis CIII₂CIV₂ with/without telacebec [1] | Telacebec binds to the QP site in CIII; imidazopyridine moiety and A-benzene ring form key contacts [1] |
| Functional Inhibition | Menaquinol:oxygen oxidoreductase activity assay [1] | Inhibition at concentrations comparable to those inhibiting electron transfer in membranes and M. tuberculosis growth [1] |
| Technical Resolution | Single-particle cryo-EM and subtomogram averaging [2] [3] | Capable of reaching sub-nanometer resolution (<1 nm); sufficient for drug binding site analysis [3] |
| Resistance Mutations | Genetic analysis of resistant mutants [1] | T313I and T313A mutations in the qcrB gene confer resistance [1] |
Tuberculosis (TB) remains a leading cause of death by infectious disease globally, with increasing incidence of drug-resistant infections creating an urgent need for novel therapeutic strategies [1]. The mycobacterial electron transport chain has been validated as a productive target space for antibiotics, most notably by bedaquiline, which targets ATP synthase. Telacebec (Q203) represents one of the few new anti-TB compound classes with demonstrated clinical efficacy in over 50 years [1]. This imidazopyridine compound exhibits potent activity against Mycobacterium tuberculosis and shows promise for treating nontuberculosis mycobacterial infections like Buruli ulcer [1].
Telacebec targets the essential CIII₂CIV₂ respiratory supercomplex, which is a key component of the mycobacterial branched electron transport chain [1]. Unlike canonical respiratory systems, mycobacteria utilize menaquinone (MQ) as an intermediate electron carrier rather than ubiquinone. The CIII₂CIV₂ supercomplex transfers electrons from menaquinol to molecular oxygen while simultaneously translocating protons across the membrane to generate the proton motive force for ATP synthesis [1]. For certain pathogens like M. leprae and M. ulcerans, which lack the alternative cytochrome bd branch, the CIII₂CIV₂ supercomplex is absolutely essential [1].
The determination of telacebec's binding mechanism relied on advanced cryo-electron microscopy (cryo-EM) techniques. The general workflow for cryo-EM analysis, as detailed across multiple sources, involves several critical stages that ensure high-resolution structure determination [4] [2] [3].
The diagram below illustrates the key stages from sample preparation to final structure determination:
For the telacebec-CIII₂CIV₂ structural studies, the supercomplex was isolated from Mycobacterium smegmatis and vitrified using plunge freezing methods [1] [4]. The samples were then imaged using cryo-electron microscopy, collecting data from both telacebec-bound and unbound states [1]. The resulting structures revealed unexpected conformational flexibility, including movement of the SOD subunit toward cyt. cc, supporting the possibility of direct electron transfer from superoxide to CIV [1].
The cryo-EM structures of CIII₂CIV₂ with and without telacebec provided unprecedented insights into the compound's mechanism of action. Telacebec binds specifically to the CIII component of the supercomplex, localized to the menaquinol oxidation (QP) site near the periplasmic side of the membrane [1]. The structural analysis demonstrated that the imidazopyridine moiety and A-benzene ring of telacebec form the majority of protein-inhibitor contacts, effectively blocking menaquinol binding and oxidation [1].
The binding mode explains how telacebec prevents electron transfer through the complex, ultimately inhibiting respiration and ATP synthesis. This structural information correlates perfectly with functional assays showing that telacebec inhibits the menaquinol:oxygen oxidoreductase activity of purified CIII₂CIV₂ at concentrations similar to those needed to inhibit mycobacterial growth [1]. The structural data also rationalizes the previously identified resistance mutations (T313I and T313A in qcrB), which would be expected to interfere with telacebec binding through steric hindrance or altered contact surfaces [1].
CIII₂CIV₂ Supercomplex Isolation Protocol (adapted from published methodologies [1] [4]):
Tilt-Series Acquisition and Processing Protocol (adapted from [1] [2] [5]):
| Processing Step | Software Options | Critical Parameters |
|---|---|---|
| Motion Correction | MotionCor2, Warp, UnBlur [2] | Global and local motion correction; dose weighting |
| Tilt-Series Alignment | IMOD, AreTomo, Protomo [2] [3] | Fiducial or feature-based alignment; geometric correction |
| CTF Estimation | CTFFIND4, Gctf [2] | Per-tilt defocus estimation; astigmatism correction |
| Tomogram Reconstruction | IMOD, TOM Toolbox, EMAN2 [2] [3] | Weighted back-projection (WBP) or iterative methods (SIRT) |
| Subtomogram Averaging | RELION, PEET, Dynamo [2] [3] | Multi-reference alignment; missing wedge compensation; classification |
Cryo-ET data processing presents several significant challenges that can limit resolution if not properly addressed. The inherently low signal-to-noise ratio (SNR) results from the need to fractionate the electron dose across multiple tilt images [2] [3]. Additionally, the limited tilt range (±60°) creates a "missing wedge" of information, leading to anisotropic resolution and reconstruction artifacts [2] [3] [5]. Beam-induced motion and mechanical stage instability can further degrade image quality [2].
The successful application of cryo-EM to elucidate telacebec's mechanism represents a paradigm for structure-based drug discovery against challenging membrane protein targets. The structural insights provide a roadmap for developing next-generation inhibitors against the mycobacterial respiratory chain, potentially leading to compounds with improved potency and ability to overcome resistance. Furthermore, the methodologies established here are broadly applicable to other respiratory pathogens and complex membrane-embedded drug targets.
Is improving Q203's metabolic stability necessary? Available clinical data indicates that Q203 itself has a very favorable metabolic stability profile. In a phase 1b study, Q203 was the primary circulating compound in human plasma with no significant metabolites detected, suggesting that further stability improvement for the parent compound is not a priority [1]. The strategy shifts to understanding the source of its stability and applying these principles to new chemical entities.
What if my novel compound shows high metabolic lability? If your novel compound is metabolically unstable, you can employ several medicinal chemistry strategies. The core approach is Scaffold Hopping—the structural modification of a compound's molecular backbone to create novel chemotypes with improved properties while maintaining biological activity [2]. The table below summarizes key scaffold hopping strategies to address metabolic liabilities.
| Strategy | Description | Application for Metabolic Stability |
|---|---|---|
| Heterocyclic Replacement [2] | Substituting, adding, or removing heteroatoms within a ring system. | Tuning electronic properties and steric hindrance to block metabolic soft spots (e.g., blocking a site of oxidation). |
| Ring Opening/Closing [2] | Changing the scaffold by opening a ring or forming a new one. | Altering the molecular conformation to shield or remove a labile functional group. |
| Extension/Skeleton Simplification [2] | Adding or removing rings from the core structure. | Eliminating or modifying a ring that is a primary site of metabolism. |
For any new compound, computational (in silico) tools are used first to screen for structural alerts associated with metabolic lability. For instance, one study used StarDrop software to identify that the methyl pyrazole moiety in a drug was a metabolic soft spot [3].
These standardized protocols are for evaluating the metabolic stability of new chemical entities during lead optimization.
This protocol measures the rate at which a drug compound is broken down by liver cells [4].
Workflow Diagram: Hepatocyte Metabolic Stability Assay
The following diagram visualizes the key steps of the hepatocyte assay workflow:
Detailed Steps:
Sample Preparation
Assay and Quenching
Analytical and Data Analysis
For more efficient lead optimization, you can use an integrated high-throughput assay that simultaneously assesses metabolic stability and identifies metabolites [6].
Workflow Diagram: Integrated Stability & Metabolite ID Assay
Key Features of the Integrated Workflow:
When working on tuberculosis, remember that the pathogen itself can contribute to drug metabolism. This is an emerging area of research, suggesting that a compound stable in liver-based models might still be metabolized by Mycobacterium tuberculosis (Mtb) enzymes, potentially impacting therapeutic efficacy and resistance [7]. For a comprehensive profile, consider developing assays that account for this pathogen-specific drug metabolism [7].
Telacebec inhibits the mycobacterial respiratory CIII₂CIV₂ supercomplex (also known as cytochrome bcc-aa₃), with its binding site located in the QcrB subunit of Complex III [1]. The threonine at position 313 (Thr313) is critical for this binding.
The table below summarizes the key resistance mutations and their observed effects.
| Mutation | Impact on Telacebec | Key Evidence & Context |
|---|---|---|
| T313I (Thr313Ile) | Confers resistance | Found in in vitro generated resistance mutants; a common resistance genotype [1]. |
| T313A (Thr313Ala) | Confers resistance | Found in in vitro generated resistance mutants [1]. |
Telacebec binds to the QcrB subunit, preventing menaquinol oxidation and halting electron flow [1]. The following diagram illustrates the binding interaction and how mutations lead to resistance.
The specific molecular interactions are:
Mutations at Thr313 (e.g., to Ile or Ala) disrupt these critical hydrogen bonds, likely reducing the drug's binding affinity and leading to clinical resistance [1] [2].
For researchers investigating this resistance, the following experimental workflow is recommended.
Detailed Protocols for Key Experiments:
1. Generating Resistant Mutants & Phenotypic Drug Susceptibility Testing (DST)
2. Genotypic Analysis for Resistance Confirmation
5'-ATCGACAACACCGCCTAC-3'5'-GTAGTCGATGGCCAGGTC-3'3. Biochemical and Structural Characterization (Advanced)
FAQ 1: My wild-type M. tuberculosis strain shows poor susceptibility to telacebec in vitro. What could be the reason?
FAQ 2: Are there other QcrB inhibitors that can overcome T313 mutations?
Q: Why does Q203 (Telacebec) show only bacteriostatic activity and not kill Mycobacterium tuberculosis?
A: Q203 is a potent inhibitor of the cytochrome bcc-aa₃ complex (also known as CIII₂CIV₂). However, its inhibition of the respiratory chain is incomplete. When the cytochrome bcc-aa₃ pathway is blocked, bacteria can activate a bypass mechanism using an alternative terminal oxidase, cytochrome bd [1] [2] [3].
This redundant pathway allows electrons to continue flowing to oxygen, maintaining a proton motive force sufficient for bacterial survival, though not for growth. This is why Q203 alone stops growth (bacteriostatic) but fails to kill the bacteria (is not bactericidal) [1].
The most effective strategy to overcome this bypass is to simultaneously inhibit both terminal oxidases—cytochrome bcc-aa₃ and cytochrome bd. This dual inhibition completely disrupts the electron transport chain, leading to a bactericidal effect and a significant reduction in bacterial load [1] [4] [5].
The logical relationship between the inhibitors and their targets is summarized in the diagram below:
The following table lists small-molecule inhibitors that have been shown in research to effectively block cytochrome bd and synergize with Q203.
| Inhibitor Name | Target | Key Experimental Findings & Synergy with Q203 |
|---|
| Aurachin D | Cytochrome bd | • Converts Q203 from bacteriostatic to bactericidal [1]. • Reduces MIC of Q203 from 10 nM to 1.25 nM [1] [3]. • Shows an IC₅₀ of ~400 nM for oxygen consumption in IMVs [1]. | | CK-2-63 (2-aryl-quinolone) | Cytochrome bd | • Displays enhanced efficacy in combination with Q203 for growth suppression and sterilization kinetics [4]. • Shows a modest but significant lowering of lung bacterial burden in mouse models when combined with Q203 [4]. | | JNJ-2901 (Q203 analogue) | Cytochrome bcc-aa₃ | • A next-generation inhibitor. A M. tuberculosis strain lacking cytochrome bd (ΔcydAB) is ~1000x more sensitive to JNJ-2901 (MIC ~2.5 nM) [6]. • Achieves a 4.0-log reduction in CFU in a chronic mouse model of infection [6]. |
Here are detailed methodologies for key experiments used to validate the dual inhibition strategy.
This assay is used to distinguish between bacteriostatic and bactericidal activity.
This biochemical assay directly measures electron transport chain activity.
[1 - (Rate_with_Inhibitor / Baseline_Rate)] * 100%. The combination should show significantly higher inhibition than either drug alone [1] [6].This genetic approach confirms the role of cytochrome bd in the bypass.
Q: I observed reduced efficacy when combining Q203 and clofazimine in my models. Is this a known issue?
Q: Are there any drug combinations with Q203 that show promise?
Q: What is the proposed mechanism for the Q203-clofazimine antagonism?
The following table summarizes key interaction profiles of Q203 with other anti-mycobacterial agents to guide your combination therapy planning [2].
| Drug | Assigned Name | Interaction with Q203 (FIC Index) | Outcome |
|---|---|---|---|
| PBTZ169 | Macozinone | 0.5 | Synergistic |
| Isoniazid | 1.4 | Additive | |
| Rifampin | 1.2 | Additive | |
| Linezolid | 1.3 | Additive | |
| OPC-67683 | Delamanid | 1.3 | Additive |
| Bedaquiline | 3.1 | Antagonistic | |
| PA-824 | Pretomanid | 3.1 | Antagonistic |
| SQ109 | 3.1 | Antagonistic | |
| Clofazimine | See FAQ above | Antagonistic [1] |
This methodology is used to determine the Fractional Inhibitory Concentration (FIC) index and classify drug interactions [2].
This protocol is adapted from the 2025 study that identified the Q203-CFZ antagonism and is critical for translational research [1].
The antagonism between Q203 and clofazimine likely stems from their complex interactions within the bacterial electron transport chain, as illustrated below.
The experimental workflow for investigating these interactions typically follows a path from in vitro screening to in vivo validation.
The high lipophilicity of Q203, primarily caused by its long side chain, is a key factor that may contribute to undesired cytotoxicity and other toxicity issues [1] [2]. The main strategy to mitigate this is to modify the side chain to create less lipophilic compounds while maintaining potent antimycobacterial activity.
The table below summarizes the core structural modification strategies and their impacts:
| Strategy | Structural Approach | Key Findings & Outcomes | Representative Compounds |
|---|---|---|---|
| Fused Aromatic Rings | Introduce shorter, heteroatom-containing fused rings in the side chain region [1]. | Reduced lipophilicity; retained potent extracellular & intracellular antitubercular activity; no cytotoxicity detected; favorable metabolic stability [1]. | Compounds 18, 19, 20, 21 [1] |
| Alkaline Fused Rings | Design fused rings (piperidine/pyrrolidine) with various aromatic methyl groups on the nitrogen [2]. | Improved aqueous solubility through potential protonation; MIC < 0.035 μM against MTB H37Rv; greater plasma absorption and aqueous solubility than Q203 [2]. | Compound 29 [2] |
Here are detailed methodologies for key experiments to evaluate the antimycobacterial activity and cytotoxicity of your Q203 derivatives.
This protocol outlines the core process for testing compound efficacy and safety, from cell culture to data analysis [1] [3].
Key Materials:
Procedure:
This specific cytotoxicity assay uses Propidium Iodide (PI) to distinguish dead cells from live ones based on membrane integrity [4] [5].
Principle: PI is a membrane-impermeant dye that is generally excluded from viable cells. It enters cells with compromised membranes (dead cells) and intercalates with DNA, fluorescing upon binding [5].
Materials:
Procedure:
Q1: Why is Q203 only bacteriostatic, and how can this be overcome? A1: Q203 targets the cytochrome bcc complex in the mycobacterial respiratory chain. When this branch is inhibited, bacteria can re-route their respiration through an alternative branch, cytochrome bd, allowing them to survive [6] [7]. This makes the drug bacteriostatic. Research shows that simultaneously inhibiting both cytochrome bcc (with Q203) and cytochrome bd (genetically or with an inhibitor like Aurachin D) converts the activity to bactericidal, effectively killing the bacteria [6].
Q2: My compounds show good activity in vitro but fail in intracellular models. What could be the reason? A2: This is a common challenge in anti-TB drug development. A compound must not only be effective against the bacterium but also reach its target inside the infected phagocyte in an active form [3]. Potential reasons for failure include:
Q3: Are there more advanced models to test my lead compounds? A3: Yes, moving beyond traditional 2D monolayer cultures can provide more predictive data. Consider using:
The table below summarizes key pharmacokinetic (PK) data from a phase 1b clinical trial where Telacebec was administered orally once daily for 14 days with a standard meal [1].
| Dose (mg) | Cmax (ng/mL) | AUCτ (ng·h/mL) | Remarks |
|---|---|---|---|
| 20 | 76.43 | 538.94 | Steady state achieved by Day 12. |
| 50 | 218.67 | 1,567.67 | 1.9 to 3.1-fold accumulation after 14 days of dosing. |
| 100 | 373.33 | 3,031.33 | |
| 160 | 652.50 | 5,118.17 | |
| 250 | 1,030.00 | 7,618.33 | |
| 320 | 1,502.33 | 10,098.47 |
Understanding the behavior of a drug in the body is crucial for interpreting its efficacy.
FAQ: How do I interpret the plasma concentration data for my experimental models? The PK parameters (Cmax and AUC) increase in a greater-than-proportional manner with dose, suggesting potential non-linear pharmacokinetics. The observed accumulation indicates a long half-life, supporting once-daily dosing. When translating doses between species, allometric scaling should be used, and the administration with a standard meal is critical as it was a condition in the clinical trial [1].
FAQ: The drug is potent in vitro but shows reduced efficacy in my infection model. What could be the issue?
Troubleshooting Guide: Inconsistent PK Results
To help visualize the experimental workflow for establishing a drug profile like Telacebec's, the following diagram outlines the key stages from in vitro studies to clinical trial assessment.
I hope this structured technical overview aids in your experimental work and regulatory planning.
| Reported Issue | Underlying Cause | Suggested Solution | Key Experimental Evidence |
|---|---|---|---|
| Bacteriostatic activity; lack of killing even at high concentrations (200-300 × MIC) [1]. | Respiratory rerouting; inhibition of cytochrome bcc complex is incomplete. Bacteria shift electron flow to the alternative terminal oxidase, cytochrome *bd [1] [2]. | Combine Q203 with a cytochrome bd inhibitor [1]. | Genetic knockout of cytochrome bd or addition of inhibitor Aurachin D made Q203 bactericidal (>2 log10 cfu decrease) [1]. |
| Reduced potency in acidic conditions (e.g., within activated macrophage phagosomes) [3]. | Cytochrome bcc complex is preferentially inhibited at low pH, while cytochrome bd remains functional [3]. | Test drug efficacy under pH-controlled conditions. Consider that low pH may synergize with Q203 [3]. | At pH 5.5, the MIC of Q203 decreased dramatically. A bd-deficient mutant was hypersusceptible to low pH in an IFNγ-dependent manner [3]. |
| Unexpected increase in bacterial oxygen consumption rate (OCR) after Q203 treatment [2]. | The bacterium's metabolic response to maintain energy (ATP) homeostasis; it increases ETC flux to compensate for reduced efficiency [2]. | Combine Q203 with other ETC inhibitors (e.g., Bedaquiline) to overwhelm compensatory mechanisms [2]. | Combination of Q203, Bedaquiline, and Clofazimine showed synergistic killing in vitro and in a macrophage model [2]. |
This biochemical assay measures the direct impact of Q203 on the electron transport chain using inverted membrane vesicles (IMVs) [1].
This assay determines whether a drug regimen is bactericidal (killing bacteria) or bacteriostatic (merely inhibiting growth) [1].
The diagram below illustrates the core mechanism of Q203 persistence and how combination therapy overcomes it.
Understanding Telacebec's core characteristics is the first step in designing robust analytical methods.
The following diagram illustrates Telacebec's primary molecular target and its broader context in mycobacterial energy metabolism.
Diagram: Telacebec's primary target is the cytochrome bc1 complex, inhibiting the electron transport chain and thereby blocking ATP synthesis. Notably, M. tuberculosis can bypass this inhibition via the cytochrome bd oxidase, making this pathway a target for synergistic drug combinations [2] [3].
Here is a summary of quantitative data and model systems from recent studies that can inform your assay development and validation.
| Aspect | Details | Source / Context |
|---|---|---|
| In vitro Potency (MIC₅₀) | 2.7 nM (against M. tuberculosis H37Rv in broth) [1] | Culture broth medium. |
| In vivo Efficacy (Mouse Model) | Effective at doses <1 mg/kg in a murine TB model [1]. | Acute TB BALB/c mouse model, oral gavage. |
| Aqueous Solubility | Insoluble in water [1]. | Pre-formulation data. |
| Stock Solution (in DMSO) | 20 mg/mL (35.9 mM) [1]. | For in vitro research use. |
| Human PK (Steady State, 320 mg dose) | Cₘₐₓ: ~1502 ng/mL; AUCτ: ~10,098 ng·h/mL [5]. | Phase 1b trial, informs expected plasma concentrations. |
| Reported Metabolites | No significant metabolites detected in human plasma [5]. | Suggests parent drug is primary analyte. |
1. Mouse Footpad Model for Leprosy This protocol evaluates bactericidal activity against M. leprae, which lacks the cytochrome bd oxidase and is highly sensitive to Telacebec [4].
2. Synergy Checkerboard Assay This methodology is used to identify synergistic or antagonistic drug interactions [2].
Based on the gathered information, here are solutions to potential challenges.
Challenge 1: Low aqueous solubility affecting in vitro assays.
Challenge 2: Unexpected lack of efficacy in combination therapy.
Challenge 3: High variability in MIC measurements.
Since specific analytical methods are not detailed in the search results, here is a framework for their development based on Telacebec's known properties.
This guide addresses common challenges based on the synthesis of Q203 analogues.
| Challenge | Problem Description | Suggested Solution | Key References |
|---|---|---|---|
| Selective Reduction | Reducing a benzonitrile group in the side chain without opening the benzoxazole ring. | Use NaBH₄ with NiCl₂·6H₂O as a catalyst. Alternative: Use Boc-protection (di-tert-butyl-dicarbonate) for the amine before reduction to prevent side reactions. | [1] |
| High Lipophilicity | Lead compounds exhibit poor solubility and overly long half-lives due to high log P values. | Incorporate a benzoxazole heterocycle in the molecule's tail region. This maintains potency while significantly reducing overall lipophilicity. | [1] |
| Amide Coupling | Low yields or poor integrity of the final amide-coupled product. | Ensure the chemical identity and integrity of the final compound are demonstrated via analytical methods (e.g., NMR, LC-MS). | [1] [2] |
For researchers investigating Q203 and its analogues, the following experimental details from the literature are critical for confirming biological activity.
1. Oxygen Consumption Assay (for Target Inhibition) This assay tests the direct inhibition of the purified mycobacterial CIII₂CIV₂ supercomplex.
2. In Vitro Growth Inhibition Assay (for Cellular Activity)
Q1: What is the primary molecular target of Q203? A1: Q203 targets the QcrB subunit of the cytochrome bcc complex (CIII) within the CIII₂CIV₂ respiratory supercomplex in mycobacteria. It binds to the menaquinol oxidation site (QP site), blocking electron flow and energy production [3] [5].
Q2: Why might my synthesized IPA analogue have high nanomolar MIC despite good biochemical inhibition? A2: A lack of perfect correlation between CIII₂CIV₂ enzyme inhibition and cellular growth inhibition is a known phenomenon. This could be due to:
Q3: How can the bactericidal activity of Q203 be enhanced? A3: Combination therapy is crucial. Studies show that simultaneously inhibiting the cytochrome bd branch alongside the bcc complex can convert Q203 from bacteriostatic to bactericidal. This can be achieved genetically or with small-molecule inhibitors like Aurachin D [4].
The following diagram illustrates this key synergistic relationship and its mechanistic basis.
The table below summarizes quantitative data from a first-in-human Phase 1 clinical trial, which is essential for planning in vivo studies and understanding the drug's baseline pharmacokinetics [1].
| Parameter | Details and Findings |
|---|---|
| General Drug Name | Telacebec (previously Q203) [1] |
| Mode of Action | Inhibits the cytochrome bc1 complex (CIII) of the mycobacterial CIII2CIV2 respiratory supercomplex, blocking ATP synthesis [2]. |
| In Vitro & In Vivo Potency | Inhibits multi-drug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis in the low nanomolar range. Shows efficacy in a murine TB model at doses <1 mg/kg [1]. |
| Clinical Efficacy (Phase 2) | Demonstrated a dose-dependent reduction of viable mycobacterial sputum load in TB patients [1]. |
| Human PK (Single Dose, Fasted) | - Tmax: 2.0 to 3.5 hours
Here are answers to common technical questions that may arise during your research with Telacebec.
Q1: What is the precise molecular target of Telacebec? Telacebec targets the QcrB subunit of the cytochrome bc1 complex (CIII) within the CIII2CIV2 respiratory supercomplex in mycobacteria. It binds to the QP (proximal quinone) site, preventing the oxidation of menaquinol and halting electron flow and ATP synthesis [2].
Q2: Our lab has generated a Telacebec-resistant M. tuberculosis strain. What are the most common mutations we should sequence for? The primary resistance-associated mutations are found in the qcrB gene, specifically at codon 313. The most frequently reported mutations are T313I and T313A [2].
Q3: The potency of Telacebec in our in vitro assays seems lower than literature values. What could be the cause? Mycobacteria have a branched respiratory chain with an alternative terminal oxidase, cytochrome bd. This branch can compensate for the inhibition of CIII2CIV2 [2].
Q4: How should we administer Telacebec in animal studies to best mirror human pharmacokinetics? The administration protocol in animals should be carefully designed based on the significant food effect observed in humans [1].
The following diagram, generated using Graphviz, illustrates how Telacebec inhibits the mycobacterial respiratory chain.
The diagram illustrates the branched electron transport chain in Mycobacterium tuberculosis. Telacebec (Q203) binds to and inhibits the CIII2CIV2 supercomplex (red), blocking the menaquinol oxidation QP site and stopping the electron transfer that generates the proton motive force (PMF) for ATP synthesis [2]. The alternative pathway via cytochrome bd (green) can bypass this inhibition under certain conditions, which is a key consideration for in vitro assays [2].
What is the proposed mechanism for verapamil's potentiation of anti-tubercular drugs?
The mechanism is an active area of research, with recent evidence pointing towards two primary, non-mutually exclusive mechanisms:
> Technical Note: The 2025 study suggests that the membrane disruption observed previously may not be the primary mechanism for potentiation. Their biochemical data indicate verapamil does not act as a PMF disruptor to exert its effect on the MmpS5L5 pump [1].
What is Telacebec (Q203) and its primary mechanism?
Telacebec is a first-in-class, investigational anti-tubercular drug. Its mechanism is distinct from verapamil's potentiation role [3] [4].
The table below summarizes key efficacy data from the literature for easy reference.
| Drug Potentiated | Pathway/Target | Verapamil Effect (Fold MIC Reduction) | Key Findings & Relevance |
|---|---|---|---|
| Bedaquiline (BDQ) | ATP Synthase / MmpS5L5 Efflux | 8 to 16-fold [6] | Norverapamil (metabolite) shows equal potency to verapamil, with greatly reduced calcium channel activity [1]. |
| Clofazimine (CFZ) | Unknown / MmpS5L5 Efflux | 8-fold [6] | Effective against both drug-susceptible and drug-resistant clinical isolates [6]. |
| TBAJ-876 & TBAJ-587 (BDQ derivatives) | ATP Synthase / MmpS5L5 Efflux | 4 to 8-fold [1] | Potentiation extends to new, more potent derivatives in clinical trials [1]. |
| PBTZ-169 & OPC-167832 (DprE1 inhibitors) | Cell Wall Synthesis / MmpS5L5 Efflux | Minimal to 4-fold [1] | Potentiation is more pronounced in strains overexpressing MmpS5L5 [1]. |
This is a standard method for quantifying drug interactions and potentiation.
1. Principle The checkerboard assay tests a range of concentrations for two drugs in combination to determine if their effect is additive, synergistic, or antagonistic. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction [1] [2].
2. Materials & Reagents
3. Step-by-Step Workflow
The following diagram outlines the experimental setup and data analysis process.
4. Data Analysis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High verapamil MIC (>512 μM) or no potentiation | Verapamil cytotoxicity masking potentiation. | Titrate verapamil (e.g., 8-128 μM) well below its MIC to observe synergy without growth inhibition [2]. |
| High variability in MIC measurements | Inoculum size inconsistency; drug precipitation. | Standardize the bacterial inoculum. Use fresh drug stocks and ensure proper solubility (DMSO stocks, sonication if needed). |
| Unexpected lack of synergy | Strain lacks relevant efflux pump (e.g., MmpS5L5). | Use a positive control strain with a confirmed Rv0678 mutation (which upregulates MmpS5L5) [1]. Confirm pump expression genetically if possible. |
| Antagonism between drugs | Conflicting mechanisms (e.g., Telacebec + Clofazimine). | Note: Antagonism has been reported between Telacebec and Clofazimine in a mouse model [5]. Avoid this combination in experiments. |
The following diagram synthesizes the two proposed mechanisms of verapamil based on the latest research, which can help guide your experimental hypotheses.
| Feature | Telacebec (T, Q203) | Bedaquiline (B, BDQ) |
|---|---|---|
| Drug Class | First-in-class cytochrome bc1:aa3 inhibitor (Imidazopyridine amide) [1] [2] | First-generation Diarylquinoline (DARQ) [1] [3] |
| Primary Target | Cytochrome bcc:aa3 complex (Complex III) of the Electron Transport Chain (ETC) [1] [4] | F1F0 ATP synthase [3] [5] |
| Key Mechanism | Inhibits electron transport, disrupting proton motive force and reducing ATP synthesis [1] [4] | Directly inhibits ATP synthesis by binding to the subunit c (encoded by atpE) of ATP synthase [3] [5] |
| Efficacy in Murine TB Models (Key Regimens) | - BCZT (Bedaquiline, Clofazimine, Pyrazinamide, Telacebec): Showed superior bactericidal and sterilizing activity against wild-type M. tuberculosis H37Rv and Rv0678 mutant strains, preventing the amplification of bedaquiline-resistant mutants [6].
The comparative data in the table above is largely derived from standardized, rigorous murine models of tuberculosis infection. Below is a summary of the key methodologies employed in these studies.
The following workflow outlines the standard procedures used in the cited research to generate the efficacy data [6] [1] [7].
The interplay between these drugs in combination regimens is crucial for their future clinical application.
The diagram shows how the three drugs cause a coordinated "energy collapse":
The table below summarizes key findings from experimental and clinical studies on the RIF-PZA interaction.
| Study Model / Type | Key Findings on RIF-PZA Combination | Reference / Experimental Details |
|---|---|---|
| Murine Model (Therapy of active TB) | The 2-drug regimen (RIF-PZA) was more effective than the standard 3-drug regimen (RIF-INH-PZA). Adding PA-824 (a novel drug) at high doses (50-100 mg/kg) to RIF-PZA further increased activity. The combination of RIF, PA-824 (100 mg/kg), and PZA rendered all mice culture-negative with no relapse after 4 months [1]. | Treatment: Drugs administered orally 5 days/week. Dosages: RIF (10 mg/kg), PZA (150 mg/kg), INH (25 mg/kg). Assessment: Lung CFU counts and relapse rates after treatment completion [1]. |
| Murine Model (Synergy assessment) | The two-drug combination of PA-824 and PZA displayed synergistic activity that was equivalent to that of the standard first-line regimen (RIF-INH-PZA) [1]. | Implied Synergy: The finding that a 2-drug regimen (Pa-Z) performed as well as a 3-drug regimen (RIF-INH-PZA) suggests a powerful, likely synergistic, interaction between its components [1]. |
| Clinical Trial (Treatment of latent TB) | A 2-month regimen of RIF-PZA was compared to a 6-month regimen of INH. The RIF-PZA regimen was effective but associated with a significantly higher risk of severe hepatotoxicity (7.7% vs. 1%) [2]. | Design: Multicenter, prospective, open-label trial. Patients: 589 adults with latent TB. Dosage: Daily RIF-PZA for 2 months vs. daily INH for 6 months. Primary Endpoint: Incidence of grade 3 or 4 hepatotoxicity [2]. |
To objectively assess whether a drug combination like RIF-PZA is synergistic, quantitative methods are required. The following protocols provide a framework for such an evaluation.
This is a classical and widely used method for quantifying drug interactions based on the concept of dose equivalence [3].
The following diagram illustrates this analytical workflow:
A modernized protocol involves calculating a synergy score based on cell viability assays in more complex models like organoids [4].
When evaluating the RIF-PZA combination, several critical factors emerge from the data:
The following table summarizes the quantitative MIC data for Q203 against various mycobacterial strains, illustrating a clear bipolar distribution of susceptibility.
| Strain / Isolate Type | MIC₅₀ Value | MIC₉₀ Value | MIC Range | Source / Context |
|---|---|---|---|---|
| M. tuberculosis (MDR- and XDR-TB isolates) | 0.008 mg/L | 0.008 mg/L | Not specified | In vitro susceptibility testing of 344 isolates [1] |
| Nontuberculous Mycobacteria (NTM) (e.g., M. avium, M. intracellulare) | >16 mg/L | >16 mg/L | Not specified | In vitro susceptibility testing of 344 isolates [1] |
| M. tuberculosis (Reference strain H37Rv) | ~10 nM (0.00001 mg/L)* | - | - | Broth microdilution for growth inhibition (MIC90) [2] [3] |
| M. smegmatis (Wild-type) | >50 µM (>27.35 mg/L)* | - | - | Growth inhibition assay [2] |
| M. smegmatis (Cytochrome bd knockout) | 2.5 µM (1.37 mg/L)* | - | - | Growth inhibition assay [2] |
| M. ulcerans (in mouse model) | - | - | - | Demonstrated high bactericidal activity in vivo [4] |
Note: Units were converted for consistency where possible. Molecular weight of Q203 (Telacebec) is approximately 547.1 g/mol. Therefore, 10 nM ≈ 0.00000547 mg/L and 50 µM ≈ 27.35 mg/L. The original publications use nM or µM, which are critical for accurate interpretation.
The data in the table above were generated using standardized and specialized experimental techniques. Here are the details of the core methodologies cited:
The diagrams below illustrate the mechanism of Q203 and the source of the bipolar MIC distribution observed in the data.
Mechanism of Q203 and Cytochrome bd-Mediated Resistance
The bipolar distribution of MICs can be explained genetically. The target of Q203 is the QcrB subunit of the cytochrome bcc complex. In M. tuberculosis, this target is highly sensitive. However, in naturally resistant NTM species like M. avium and M. intracellulare, the QcrB protein contains a unique 10-amino acid insertion that is a plausible explanation for their high MICs [1]. Furthermore, in M. tuberculosis and M. smegmatis, resistance can emerge because the bacterium can shift its electron flow to the cytochrome *bd pathway, bypassing the Q203-blocked bcc complex [2] [3].
The experimental data and underlying mechanisms suggest key strategic considerations:
| Compound | In Vitro Potency (MIC) against Clinical MDR-TB isolates | In Vivo Efficacy (Mouse Model) | Key Characteristics & Notes |
|---|---|---|---|
| Q203 (Telacebec) | Low nanomolar range [1] [2] | Efficacious at <1 mg/kg body weight [1] [2] | First-in-class inhibitor; Phase 2 clinical candidate [1] [2]. |
| JNJ-2901 | Sub-nanomolar (≤ 0.5 μg/L or ≤ 1 nM) [3] [4] | 4-log reduction in bacterial load at 10 mg/kg [3] [4] | Novel Q203 analogue; described as a "best-in-class" candidate [5] [3]. |
The quantitative data in the table is derived from specific experimental models. Here is a detailed breakdown of the methodologies used in the cited studies.
To understand the context of potency, it's crucial to know how these inhibitors work and a key resistance mechanism. The following diagram illustrates the process.
The diagram shows that Q203 and JNJ-2901 bind to the Qp site of the cytochrome bc1 complex, blocking electron flow and energy production [3] [4]. A major finding is that clinical isolates of M. tuberculosis are significantly more susceptible to these drugs than common lab strains [5] [6]. This is because lab strains often activate cytochrome bd oxidase, an alternate terminal oxidase that can bypass the inhibition of bc1, leading to apparent resistance [7]. The superior potency of JNJ-2901, especially against clinical isolates, makes it a promising candidate to overcome this challenge [3].
Telacebec (Q203) represents a novel first-in-class antimicrobial agent that targets the cytochrome bc₁:aa₃ complex (also known as the QcrB inhibitor) within the mycobacterial electron transport chain. This innovative mechanism disrupts bacterial cellular respiration by inhibiting the terminal oxidase complex essential for aerobic energy production, fundamentally distinguishing it from established anti-mycobacterial drugs. While initially developed for tuberculosis treatment, recent investigations have revealed its remarkable potency against Mycobacterium leprae, suggesting potential applications across mycobacterial diseases.
The differential efficacy of Telacebec against various mycobacterial species can be traced to fundamental physiological differences in their respiratory chains. Mycobacterium tuberculosis possesses a cytochrome bd oxidase, an alternative terminal oxidase that provides redundancy in its electron transport system and limits Telacebec's bactericidal activity, rendering it primarily bacteriostatic against this pathogen. In contrast, M. leprae has undergone reductive evolution resulting in the loss of genes encoding cytochrome bd oxidase and other alternative terminal electron acceptors, making it exclusively dependent on the cytochrome bc₁:aa₃ pathway that Telacebec targets. This fundamental vulnerability explains the dramatically enhanced potency observed against M. leprae compared to M. tuberculosis [1] [2].
Table 1: Comparison of Anti-Mycobacterial Drug Mechanisms
| Drug Name | Primary Target | Molecular Mechanism | Spectrum of Activity |
|---|---|---|---|
| Telacebec (Q203) | Cytochrome bc₁:aa₃ complex | Inhibits terminal oxidase, disrupting electron transport & ATP synthesis | TB, Leprosy (particularly potent) |
| Bedaquiline | FOF1 ATP synthase | Binds to subunit c, inhibiting ATP production | TB, Leprosy |
| Clofazimine | Respiratory chain & membrane | Multiple targets including electron transport chain | Leprosy, TB (limited) |
| Rifampin | RNA polymerase | Inhibits bacterial transcription | TB, Leprosy (standard MDT) |
The distinct targeting approach of Telacebec within the mycobacterial electron transport chain creates unique therapeutic opportunities, particularly for leprosy. While bedaquiline targets ATP synthase and clofazimine has multiple effects on the respiratory chain, Telacebec specifically blocks the terminal oxidase complex. This precision targeting explains its exceptional potency against M. leprae, which lacks redundant respiratory pathways present in other mycobacteria. The complementary mechanisms of these electron transport chain inhibitors also suggest potential for synergistic combination regimens, although interestingly, some studies have noted antagonism between Telacebec and clofazimine in certain contexts, highlighting the complexity of mycobacterial bioenergetics [3] [4].
Figure 1: Telacebec's mechanism of action in Mycobacterium leprae versus Mycobacterium tuberculosis
Table 2: Comparative Efficacy of Telacebec Against M. leprae and M. tuberculosis
| Efficacy Parameter | M. leprae Results | M. tuberculosis Results | Experimental Context |
|---|
| In Vitro Potency | 0.2 nM inhibited ≈90% metabolism 2 nM inhibited ≈99.9% metabolism [1] [2] | Variable by strain; HN878 more vulnerable than H37Rv [4] | Radiorespirometry (M. leprae), In vitro culture (M. tuberculosis) | | Comparative Drug Activity | Significantly more potent than rifampin at all tested concentrations [1] | Contributes synergistically in some regimens but antagonistically in others [4] | Compared to standard therapies | | Single-Dose Efficacy | Single 2 mg/kg dose substantially reduced viability [1] [2] | Not demonstrated as monotherapy; requires combinations [4] | Mouse footpad model (M. leprae), Mouse inhalation model (M. tuberculosis) | | Intracellular Activity | 2 nM inhibited ≈97% metabolic activity of intracellular bacilli [1] | Data not specifically available in search results | Bone marrow-derived macrophages | | Combination Therapy | Antagonism observed with clofazimine [3] | Highly bactericidal with DARQ + clofazimine against HN878 strain [4] | Mouse models of infection | | Minimum Dosage for Efficacy | As low as 2 mg/kg effective [1] [2] | Human equivalent dosing not specified in available results | Pharmacokinetic modeling in mouse models |
Research using the mouse footpad model demonstrated that Telacebec monotherapy exhibited bactericidal activity against M. leprae comparable to standard multidrug therapy (MDT). In these studies, all footpads became negative in both the MDT and Telacebec monotherapy groups, indicating sterilizing activity. However, an important finding emerged regarding combination therapies: while most combinations performed well, the specific combination of Telacebec with clofazimine showed potential antagonism, with two mice remaining positive in the 5×10⁴ inoculum group [3]. This suggests that careful consideration is needed when designing combination regimens including Telacebec.
The exceptional in vivo potency of Telacebec against M. leprae was further demonstrated in studies where just one dose of Telacebec at 2 mg/kg was sufficient to substantially reduce bacterial viability, measured through expression levels of M. leprae hsp18 and esxA genes as viability markers. This single-dose efficacy surpassed that of rifampin, which required more than five consecutive doses to achieve similar bactericidal effects [1] [2]. These findings position Telacebec as a potentially transformative therapeutic option for leprosy, possibly enabling significantly shorter treatment durations.
In tuberculosis models, Telacebec demonstrates a more variable efficacy profile that appears to be strain-dependent. Against the HN878 strain of M. tuberculosis, Telacebec contributed synergistically to combination therapies, whereas an antagonistic effect was observed against the H37Rv strain [4]. This strain-specific vulnerability may relate to differences in respiratory chain flexibility or expression of alternative terminal oxidases.
Combination therapies containing Telacebec alongside other electron transport chain inhibitors such as diarylquinolines (like bedaquiline) and clofazimine have shown promising bactericidal activity against M. tuberculosis in mouse models. These regimens leverage complementary targeting of the mycobacterial bioenergetic pathway to achieve enhanced killing [4]. The differential response across strains, however, highlights the importance of understanding strain-specific vulnerabilities when considering Telacebec-containing regimens for tuberculosis.
Mouse Footpad Model: The proportional bactericidal mouse footpad model represents the gold standard for assessing drug efficacy against M. leprae [3]. This model involves infecting athymic nude mice (Rj:NMRI-Foxn1nu/nu) in the hind footpads with varying inocula of M. leprae (typically from 5×10⁰ to 5×10⁴ bacilli). After drug treatment, mice are sacrificed approximately twelve months post-infection to enumerate viable M. leprae bacilli in the footpads. The extended timeline required for these experiments reflects the extremely slow replication rate of M. leprae (approximately 14-day generation time) and highlights one of the significant challenges in leprosy drug development [3] [5].
Bacillary Purification and Enumeration: M. leprae bacilli are purified from infected footpad tissues using a trypsin-based enzymatic purification protocol that yields suspensions with minimal cell debris and high bacterial viability [5]. Enumeration traditionally relies on microscopic counting of acid-fast bacilli (AFB) using Ziehl-Neelsen staining, though molecular methods like RLEP quantitative PCR (targeting a repetitive element specific to M. leprae) now provide more specific quantification [5] [6].
Viability Assessment: Since M. leprae cannot be cultured in vitro, viability assessment employs surrogate methods including radiorespirometry (measuring oxidation of radiolabeled palmitic acid), viability staining with compounds like BacLight, and molecular viability assays (MVA) based on detection of specific mRNA transcripts (hsp18 and esxA) [7] [6]. The MVA represents a significant advancement as it allows viability determination from fixed tissues and can be performed more rapidly than traditional mouse footpad assays [7].
Figure 2: Experimental workflow for assessing Telacebec efficacy against Mycobacterium leprae
Mouse Inhalation Model: TB drug efficacy studies typically employ mouse inhalation models where mice are infected via aerosol with M. tuberculosis strains such as H37Rv or HN878 [4]. This route of infection mimics the natural pulmonary route of TB transmission and establishes a progressive infection in the lungs.
In Vitro Susceptibility Testing: Unlike M. leprae, M. tuberculosis can be cultured in vitro, allowing for direct susceptibility testing using methods like broth microdilution to determine minimum inhibitory concentrations (MICs). This enables more rapid screening of drug candidates and combinations [4].
Pharmacokinetic/Pharmacodynamic Modeling: TB drug development increasingly incorporates sophisticated PK/PD modeling, including population pharmacokinetics and interspecies scaling to predict human pharmacokinetics [8]. These approaches help optimize dosing regimens and support the transition from preclinical studies to clinical trials.
The dramatically enhanced potency of Telacebec against M. leprae compared to M. tuberculosis presents a compelling case for its prioritization in leprosy therapeutic development. The single-dose efficacy demonstrated in mouse models suggests the potential for radically shortened treatment durations, which could revolutionize leprosy management by improving adherence, reducing costs, and minimizing the risk of disabling complications through earlier sterilization of infection [1] [2].
For tuberculosis, the future of Telacebec appears to lie in rational combination therapy rather than monotherapy. The demonstrated efficacy of regimens containing Telacebec alongside other electron transport chain inhibitors supports this approach, though the observed strain-specific effects and potential antagonism with certain drugs highlight the need for careful regimen design [3] [4]. The complementary targeting of bacterial bioenergetics through inhibition of different components of the electron transport chain represents a promising strategy for both enhancing efficacy and preventing resistance development.
Future research should focus on optimizing combination regimens containing Telacebec for both diseases, with particular attention to the observed antagonism with clofazimine in leprosy models. Clinical validation is urgently needed, especially for leprosy where the preclinical data are particularly compelling. Additionally, further exploration of the structural basis for the differential susceptibility between mycobacterial species could inform the development of even more potent inhibitors targeting the respiratory chain.
| Drug | Key PK Parameters (Typical Ranges) | Primary Route of Elimination | Protein Binding | Key Covariates Influencing PK |
|---|
| Isoniazid | Cmax: ~8.73 mg/L (300 mg dose) [1] [2] AUC0-24: ~28.01 mg·h/L (300 mg dose) [1] [2] | Hepatic metabolism (acetylation) [3] | Low [3] | Acetylator status, Liver function [2] | | Rifampicin | CSF:Plasma Ratio: ~6% (standard dose) [4] | Biliary excretion and hepatic metabolism [5] | High [5] | Autoinduction, Dose (non-linear PK) [4] | | Pyrazinamide | Target Cmax: >35 mg/L [6] Target AUC0-24: >363 mg·h/L [6] | Renal (mainly as metabolites) [7] | Not specified | Body weight/body size [7] [6], HIV co-infection with immune activation [7] | | Ethambutol | Peak serum in 2-4 hours [3] | Renal (primarily) [3] | Not specified | Renal function (requires dose adjustment) [3] | | Streptomycin | Half-life: ~2.5 hours [8] | Renal (glomerular filtration) [8] | Low [8] | Renal function, Age [8] |
| Drug | Common Adult Dosing | Therapeutic Targets / Key Considerations |
|---|---|---|
| Pyrazinamide | 20-30 mg/kg daily; Specific fixed doses: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg) [6] | Achieving Cmax >35 mg/L or AUC0-24 >363 mg·h/L is linked to better outcomes [6]. |
| Ethambutol | 15 mg/kg daily (initial treatment) [3] | Requires monitoring for optic neuropathy (color vision, visual acuity) [3]. |
| Streptomycin | 15 mg/kg daily (max 1g); reduced in patients >40 yrs [8] | Monitoring for ototoxicity and nephrotoxicity is critical; therapeutic drug monitoring (TDM) recommended [8]. |
The quantitative data in the tables above are derived from advanced analytical and modeling techniques. Here are the methodologies behind some key findings.
Research is increasingly focused on overcoming the limitations of current TB drugs through innovative strategies.
The following diagram illustrates the core workflow for generating and applying population pharmacokinetic models, which underpin modern precision dosing initiatives.
The following table summarizes key safety and pharmacokinetic data from a Phase 1 clinical trial involving 56 healthy subjects [1].
| Trial Phase | Subject Population | Doses Studied | Key Safety Findings | Key PK Parameters |
|---|
| Phase 1A | 56 healthy adults (42 active, 14 placebo) | 10 mg to 800 mg (single dose, fasted) | Well tolerated across all doses; no significant or serious adverse events reported [1]. | - Tmax: 2.0 to 3.5 hours
The table below compares the efficacy of Telacebec and other drug candidates based on recent preclinical studies.
| Drug Candidate | Drug Class / Target | Reported Efficacy (Preclinical Models) |
|---|
| Telacebec (Q203) | Imidazopyridine / Inhibits cytochrome bc1 (CIII) in the electron transport chain [2]. | - Tuberculosis: Potent activity against drug-sensitive and multidrug-resistant M. tuberculosis in vitro and in vivo [1].
Telacebec has a distinct mechanism of action, inhibiting the mycobacterial respiratory chain. The following diagram illustrates its target.
The diagram shows that Telacebec inhibits the CIII₂CIV₂ supercomplex, blocking the electron transfer from menaquinol to oxygen. This prevents the generation of the proton motive force, which is essential for energy (ATP) production in the bacterium, leading to its death [2].
The table below summarizes the core information about this investigational drug.
| Attribute | Description |
|---|---|
| Drug Name | Q203 (Telacebec) [1] [2] |
| Drug Class | Imidazopyridine amide (IPA) [2] |
| Molecular Target | Cytochrome bcc complex (subunit QcrB) in the mycobacterial respiratory chain [1] [2] [3] |
| Mechanism of Action | Inhibits the cytochrome bcc:aa₃ supercomplex (CIII₂CIV₂), blocking electron transport and reducing the proton motive force essential for ATP synthesis [1] [3] |
| Reported Efficacy (MIC) | Demonstrates potent bactericidal activity against M. tuberculosis, including MDR/XDR strains, with MIC values as low as 0.008 μg/ml [2] |
| Clinical Stage | Phase 2 clinical trials [2] |
| Key Limitation | Bacteriostatic activity against M. tuberculosis in vitro; bactericidal activity requires concurrent inhibition of the cytochrome bd branch of the respiratory chain [3] |
Q203 targets the energy metabolism of Mycobacterium tuberculosis, a relatively new target space for antibiotics validated by the approval of bedaquiline [1] [3].
The following diagram illustrates how Q203 disrupts the mycobacterial electron transport chain, and how this inhibition can be enhanced.
Research using inverted membrane vesicles from mycobacteria reveals critical details about Q203's activity [3]:
The table below summarizes key characteristics of Telacebec and comparator drugs based on recent preclinical studies.
| Drug Name | Mechanism of Action | Primary Target Pathogens | Potency (in vitro/in vivo) | Key Resistance Findings & Concerns |
|---|
| Telacebec (Q203) | Inhibits cytochrome bc1 complex (QcrB subunit) in the electron transport chain [1] [2] [3] | M. tuberculosis, M. leprae, M. ulcerans [1] [2] [3] | • 0.2-2 nM against M. leprae (more potent than Rifampin) [3] • Single dose (2 mg/kg) showed bactericidal activity in mice [3] | High barrier suspected: M. leprae and M. ulcerans lack cytochrome bd oxidase, a common rescue pathway [1] [2] [3]. Synergy/Antagonism: Synergistic with Bedaquiline; potentially antagonistic with Clofazimine and Linezolid [1] [2]. | | Bedaquiline | Inhibits FOF1 ATP synthase [2] | M. tuberculosis, M. leprae [2] | • Bactericidal activity against M. leprae comparable to Moxifloxacin or Rifampin monotherapy in mice [2] | Emerging resistance: A growing concern in TB treatment, often linked to treatment interruptions [1]. | | Clofazimine | Targets the electron transport chain (multiple proposed mechanisms) [2] | M. tuberculosis, M. leprae [2] | — | Antagonism: Combined use with Telacebec may be antagonistic [2]. Other issues: Skin pigmentation worsens stigma in leprosy patients [1]. | | Rifampin | Inhibits bacterial RNA synthesis | M. tuberculosis, M. leprae [3] | • 2 µM concentration inhibited ~45% of M. leprae metabolic activity (less potent than Telacebec in same assay) [3] | — |
To facilitate the evaluation and replication of key findings, here are the methodologies from pivotal studies on Telacebec.
This is the reference proportional bactericidal method for assessing drug efficacy against M. leprae [2] [4].
This assay measures the viability of non-cultivable M. leprae [3].
This evaluates drug activity against M. leprae within its host cell [3].
The following diagram illustrates the mechanism of Telacebec and its unique position in targeting pathogens with reduced genetic redundancy.
The absence of MPC data presents a clear opportunity for further investigation. Future studies should prioritize determining Telacebec's MPC and mutant selection window against key pathogens to fully assess its resistance risk.
Critical questions that remain include how combination with other ETC-targeting drugs affects potency and resistance prevention, and the potential for cross-resistance [1]. The promising preclinical data, especially for neglected diseases like leprosy and Buruli ulcer, strongly supports the need for clinical trials to validate these findings in humans [1] [3].